Azithromycin fumarate
Description
Contextualization within Macrolide Antibiotics Research
Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. wikipedia.org The first macrolide, erythromycin (B1671065), was discovered in 1952 and became a crucial alternative for patients with penicillin allergies. wikipedia.orgresearchgate.net This class of antibiotics primarily functions by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby halting the growth of bacteria. patsnap.comdrugbank.com
Research into macrolides has been driven by the need to overcome the limitations of early compounds like erythromycin, which include instability in acidic environments and a narrow spectrum of activity. scirp.orgnih.gov This led to the development of second-generation, semi-synthetic macrolides, such as azithromycin (B1666446) and clarithromycin, with improved properties. nih.gov Further research has even led to a third generation, known as ketolides, to combat growing antibiotic resistance. nih.gov
Evolution of Azithromycin from Erythromycin Derivatives
Azithromycin represents a significant evolutionary step from its predecessor, erythromycin. The development of azithromycin was a direct response to the chemical instability and other drawbacks of erythromycin. scirp.org The key structural modification that distinguishes azithromycin is the insertion of a nitrogen atom into the 14-membered lactone ring of erythromycin, creating a new 15-membered ring and classifying it as an azalide, a subclass of macrolides. doaj.orgnih.gov
This structural alteration was achieved through a multi-step synthesis process starting from erythromycin A. doaj.org The process involves the oximation of erythromycin A, followed by a Beckmann rearrangement, reduction of the resulting imino ether, and finally, methylation of the newly introduced nitrogen atom. doaj.org This chemical ingenuity resulted in a compound with enhanced stability in acidic conditions, a broader antimicrobial spectrum, and improved pharmacokinetic properties compared to erythromycin. google.comnih.gov
Research Significance of Azithromycin Fumarate (B1241708) as a Distinct Chemical Entity
While azithromycin itself was a major advancement, the creation of its fumarate salt holds specific research significance. The formation of a salt is a common practice in pharmaceutical development to improve characteristics such as solubility, stability, and bioavailability. A patent for azithromycin fumarate describes it as a novel soluble salt with improved properties over the base azithromycin. google.com
Specifically, research has focused on this compound for its potential to enhance the bioavailability of the drug. google.com The fumarate salt form has been shown to have improved water solubility and ester solubility compared to azithromycin alone. google.com This can lead to better absorption in the body. The preparation of this compound involves reacting stoichiometric amounts of azithromycin and fumaric acid in a solvent, followed by drying or crystallization to obtain the final product. google.com The distinct crystalline or non-crystalline forms of this compound also present areas of study, as different solid-state forms can impact the drug's performance. google.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C42H76N2O16 | nih.gov |
| Molecular Weight | 865.1 g/mol | nih.gov |
| IUPAC Name | (E)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | nih.gov |
| CAS Number | 910239-90-6 | nih.gov |
| Appearance | White powder | google.com |
Structure
2D Structure
Properties
CAS No. |
910239-90-6 |
|---|---|
Molecular Formula |
C42H76N2O16 |
Molecular Weight |
865.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI Key |
CJGFZUQRAPSVLZ-OAWJXUPESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Mechanistic Studies on Azithromycin Fumarate S Molecular Actions
Interactions with Bacterial Ribosomal Subunits
The primary target of azithromycin (B1666446) is the bacterial 70S ribosome, a complex cellular machine responsible for protein synthesis. Specifically, azithromycin binds to the 50S large ribosomal subunit, a key component in the elongation phase of translation. derangedphysiology.comnih.gov This interaction is central to its antimicrobial activity.
Binding Kinetics and Thermodynamics to 50S Ribosomal Subunit
The binding of azithromycin to the bacterial 50S ribosomal subunit is a dynamic process characterized by a two-step mechanism. nih.govresearchgate.net The initial step involves the recognition of the antibiotic by the ribosome and its placement in a low-affinity binding site located in the upper region of the nascent peptide exit tunnel. nih.govresearchgate.net This is followed by a slower conformational rearrangement, leading to the formation of a much more stable, high-affinity complex. nih.govresearchgate.net This two-step process suggests a complex interaction that is influenced by the local ribosomal environment.
While the qualitative aspects of this binding process are well-documented, specific quantitative data on the binding kinetics (association and dissociation rate constants) and thermodynamics (changes in enthalpy and entropy) are not extensively available in publicly accessible literature. Such data would provide deeper insights into the forces driving this interaction.
Table 1: Binding Characteristics of Azithromycin to the 50S Ribosomal Subunit
| Parameter | Description | Finding |
| Binding Stoichiometry | Number of azithromycin molecules bound per ribosome. | In Escherichia coli, one molecule of azithromycin binds per 50S ribosomal subunit. In contrast, in Deinococcus radiodurans, two molecules have been observed to bind cooperatively. nih.govresearchgate.net |
| Binding Process | The sequence of events leading to the final bound state. | A two-step process: an initial low-affinity binding followed by a slow transition to a high-affinity, more stable complex. nih.govresearchgate.net |
| Binding Location | The specific site on the 50S subunit where azithromycin interacts. | Within the nascent peptide exit tunnel, near the peptidyl transferase center. rcsb.orgucl.ac.be |
Inhibition of Peptidyl Transferase Activity
Azithromycin's binding within the nascent peptide exit tunnel, in close proximity to the peptidyl transferase center (PTC), indirectly inhibits the peptidyl transferase activity. The PTC is the catalytic core of the ribosome responsible for forming peptide bonds between amino acids. Azithromycin does not directly bind to the active site of the PTC but rather sterically hinders the passage of the elongating polypeptide chain. ucl.ac.benih.gov This obstruction prevents the proper positioning of the peptidyl-tRNA at the P-site, thereby impeding the formation of a new peptide bond with the aminoacyl-tRNA at the A-site. researchgate.net The inhibition is context-dependent, meaning the efficiency of inhibition can be influenced by the specific amino acid sequence of the nascent polypeptide. researchgate.net
Interference with Amino Acid Translocation during Protein Synthesis
A critical step in protein synthesis elongation is translocation, the process by which the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively. Azithromycin's presence in the peptide exit tunnel physically obstructs this movement. derangedphysiology.comnih.gov By preventing the growing polypeptide chain from advancing, it effectively stalls the translocation of the peptidyl-tRNA from the A-site to the P-site. derangedphysiology.comnih.gov This halt in translocation is a primary mechanism by which azithromycin arrests bacterial protein synthesis.
Specificity and Selectivity for Bacterial Ribosomes vs. Eukaryotic Ribosomes
The clinical utility of azithromycin as an antibacterial agent is underpinned by its high selectivity for bacterial ribosomes over eukaryotic ribosomes. This specificity is due to structural differences between the prokaryotic 70S and eukaryotic 80S ribosomes. derangedphysiology.com The binding site for macrolides within the 23S rRNA of the bacterial 50S subunit has key nucleotide differences compared to the corresponding region in the 28S rRNA of the eukaryotic 60S subunit. These structural distinctions at the atomic level result in a significantly lower binding affinity of azithromycin for eukaryotic ribosomes, thus minimizing its impact on host protein synthesis. derangedphysiology.com
Biochemical Modulation of Cellular Processes
The interaction of azithromycin with the bacterial ribosome leads to profound effects on cellular physiology, primarily through the cessation of protein synthesis. These effects are concentration-dependent, leading to either the inhibition of bacterial growth or outright bacterial cell death.
Bacteriostatic and Bactericidal Concentration-Dependent Effects
Azithromycin is predominantly considered a bacteriostatic agent, meaning it inhibits the growth and replication of bacteria without directly killing them. researchgate.net However, at higher concentrations, it can exhibit bactericidal (cell-killing) activity against certain susceptible bacterial species. mdpi.com The concentration at which azithromycin transitions from a bacteriostatic to a bactericidal agent varies depending on the bacterial species and its intrinsic susceptibility. This dual activity is a key feature of its clinical profile.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability. The ratio of MBC to MIC is often used to classify an antibiotic's activity, with a low ratio suggesting bactericidal action.
Table 2: Bacteriostatic and Bactericidal Concentrations of Azithromycin Against Common Pathogens
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Predominant Effect |
| Streptococcus pneumoniae | 0.06 - 2 | Generally higher than MIC | Bacteriostatic at low concentrations, may be bactericidal at higher concentrations |
| Staphylococcus aureus | 0.5 - >64 | >64 | Primarily Bacteriostatic |
| Haemophilus influenzae | 0.03 - 4 | Generally higher than MIC | Primarily Bacteriostatic |
| Pseudomonas aeruginosa | >64 | >64 | Generally Resistant |
| Escherichia coli | >64 | >64 | Generally Resistant |
Note: MIC and MBC values can vary significantly between different strains of the same bacterial species and are dependent on the testing methodology.
Impact on Bacterial Growth and Replication Cycles
Azithromycin's primary antibacterial effect lies in its ability to disrupt protein synthesis, a fundamental process for bacterial growth and replication. patsnap.compatsnap.comnbinno.compacehospital.comijpsjournal.com This inhibition is achieved through a specific interaction with the bacterial ribosome.
The mechanism of action involves azithromycin binding to the 50S ribosomal subunit of susceptible bacteria. patsnap.compatsnap.comnbinno.commdpi.comresearchgate.net This binding occurs within the peptide exit tunnel, a critical channel for the elongating polypeptide chain. patsnap.comnih.gov By occupying this site, azithromycin physically obstructs the path of the nascent peptide, effectively halting the translocation step of protein synthesis. patsnap.compatsnap.comnbinno.com Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to read the next codon, a crucial step for adding subsequent amino acids to the growing protein chain. patsnap.com
The binding of azithromycin to the 23S rRNA component of the 50S subunit induces conformational changes that further impair ribosomal function. patsnap.com This interference with protein synthesis is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction, thereby allowing the host's immune system to clear the infection. nbinno.com However, at higher concentrations, azithromycin can exhibit bactericidal (bacteria-killing) effects against certain pathogens. nih.gov
Research has shown that the binding of azithromycin to the ribosome can be a two-step process in some bacteria, such as Escherichia coli. nih.gov This involves an initial low-affinity binding followed by a slower formation of a much tighter complex, which is more effective at blocking the progression of the nascent peptide. nih.gov The specificity for bacterial ribosomes over mammalian ribosomes is a key feature of azithromycin's action, minimizing toxicity to host cells. patsnap.com
Non-Antimicrobial Molecular Modulations
Beyond its direct impact on bacteria, azithromycin exhibits significant immunomodulatory effects that contribute to its therapeutic efficacy, particularly in chronic inflammatory conditions. drugbank.comnih.govnih.govnih.gov These actions are independent of its antimicrobial properties and involve intricate interactions with the host's immune system and cellular components.
Immunomodulatory Mechanisms and Pathways
Azithromycin's immunomodulatory properties are multifaceted, involving the downregulation of pro-inflammatory responses and the modulation of key immune cells. nih.govnih.gov
A key aspect of azithromycin's anti-inflammatory action is its ability to reduce the production of pro-inflammatory cytokines. nih.govnih.govresearchgate.netfrontiersin.org Cytokines are signaling molecules that play a crucial role in orchestrating the inflammatory response. Azithromycin has been shown to inhibit the expression of several key pro-inflammatory cytokines, including:
Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.gov
Interleukin-6 (IL-6) nih.govnih.gov
Interleukin-8 (IL-8) nih.govcuriousclinicians.com
Mechanistic studies have revealed that azithromycin can suppress the activation of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. By inhibiting its activation, azithromycin effectively dampens the inflammatory cascade. nih.gov
| Cytokine | Effect of Azithromycin | Reference |
| TNF-α | Reduction in expression and protein levels | nih.govnih.gov |
| IL-6 | Decreased serum concentrations | nih.govnih.gov |
| IL-8 | Reduced gene expression | nih.govcuriousclinicians.com |
This table summarizes the effect of azithromycin on key pro-inflammatory cytokines.
Neutrophils are a type of white blood cell that play a central role in the acute inflammatory response. While essential for fighting infection, their excessive accumulation and activation can lead to tissue damage. nih.gov Azithromycin has been shown to modulate neutrophil function in several ways.
It can inhibit the migration of neutrophils to sites of inflammation. nih.govatsjournals.org This is achieved, in part, by reducing the production of chemokines, which are signaling molecules that attract neutrophils. nih.gov Furthermore, azithromycin can directly impair the chemotactic response of neutrophils to various stimuli. atsjournals.org
Azithromycin also modulates the oxidative burst of neutrophils. nih.govoup.com The oxidative burst is a process where neutrophils release reactive oxygen species (ROS) to kill pathogens. While a crucial defense mechanism, excessive ROS production can cause oxidative stress and damage to host tissues. Studies have shown that azithromycin can lead to a delayed downregulation of the oxidative burst. nih.govcuriousclinicians.com
| Neutrophil Function | Effect of Azithromycin | Reference |
| Migration/Chemotaxis | Inhibition | nih.govatsjournals.org |
| Oxidative Burst | Delayed downregulation | nih.govcuriousclinicians.com |
This table outlines the modulatory effects of azithromycin on key neutrophil functions.
Interactions with Host Cellular Components
A remarkable characteristic of azithromycin is its ability to accumulate to high concentrations within host cells, particularly phagocytes and fibroblasts. researchgate.netdrugbank.comnih.gov This intracellular accumulation has significant implications for its therapeutic activity and distribution in the body.
Azithromycin is actively taken up by phagocytic cells such as neutrophils and macrophages, as well as by fibroblasts. nih.govnih.govresearchgate.net This uptake leads to intracellular concentrations that can be many times higher than the concentrations found in the plasma. nih.govbohrium.com The mechanism of uptake is dependent on temperature and pH and is thought to involve an ion-trapping mechanism within the acidic environment of lysosomes. nih.govnih.gov
Once inside the cells, azithromycin is released slowly. nih.govnih.gov This slow release from cellular reservoirs is believed to contribute to its long half-life in tissues and allows for the delivery of high concentrations of the drug directly to the site of infection, as phagocytes migrate to these areas. nih.govnih.govnih.gov
The accumulation in fibroblasts is also significant, as these cells are widely distributed throughout connective tissues. nih.govasm.org This suggests that fibroblasts may act as a reservoir for the drug, slowly releasing it to combat extracellular pathogens and transferring it to phagocytes for activity against intracellular pathogens. nih.gov This targeted delivery system enhances the efficacy of azithromycin, particularly in treating infections caused by intracellular bacteria. patsnap.com
| Cell Type | Accumulation Characteristics | Implications | Reference |
| Phagocytes (Neutrophils, Macrophages) | High intracellular concentrations, slow release | Drug delivery to infection sites, prolonged tissue presence | nih.govresearchgate.net |
| Fibroblasts | Significant uptake and serves as a reservoir | Sustained release of the drug, transfer to phagocytes | nih.govasm.org |
This table summarizes the accumulation and implications of azithromycin in host cells.
Advanced Research in Azithromycin Fumarate Resistance Mechanisms
Molecular Basis of Bacterial Resistance Development
Bacterial resistance to azithromycin (B1666446) fumarate (B1241708) is a growing concern, primarily driven by two main molecular strategies: the modification of the antibiotic's target site within the bacterial ribosome and the active removal of the drug from the cell via efflux pumps. nih.govub.edu These mechanisms can lead to a significant decrease in the antibiotic's effectiveness.
Azithromycin functions by binding to the 50S ribosomal subunit, which is essential for bacterial protein synthesis. youtube.com Alterations to this binding site can prevent the antibiotic from interfering with this process, thereby conferring resistance.
A predominant mechanism of resistance involves the methylation of the 23S rRNA component of the 50S ribosomal subunit. nih.govmdpi.comresearchgate.net This modification is carried out by methyltransferase enzymes encoded by erm (erythromycin ribosome methylation) genes. nih.gov These enzymes add methyl groups to a specific adenine (B156593) residue (A2058 in E. coli) in Domain V of the 23S rRNA. nih.govmdpi.com This seemingly minor change induces a conformational shift in the ribosome that reduces the binding affinity of macrolides, including azithromycin. youtube.commdpi.com The erm genes are often located on mobile genetic elements, which allows for their transfer between different bacteria, contributing to the spread of resistance. nih.gov
Resistance to azithromycin can also arise from mutations in the rrl gene, which codes for the 23S rRNA. nih.govoup.com These mutations are frequently located in Domain V, the specific region where azithromycin binds. nih.govoup.comnih.gov Common mutations include changes at positions A2058 and A2059 (based on E. coli numbering). nih.govitg.be For example, a single nucleotide change from adenine (A) to guanine (B1146940) (G) at position 2058 can significantly impair azithromycin's ability to bind to the ribosome, leading to high-level resistance. yale.edu
Pseudouridylation, the conversion of uridine (B1682114) to pseudouridine (B1679824) in rRNA, is another mechanism that can influence antibiotic susceptibility. frontiersin.org This modification, catalyzed by pseudouridine synthases, can affect the conformational stability of rRNA. frontiersin.org Alterations in the normal pseudouridylation pattern of 23S rRNA can change the structure of the ribosome and its activity, which may in turn affect the binding of antibiotics like azithromycin. frontiersin.org While less common, the absence of certain pseudouridines in specific regions of the 23S rRNA, such as helix 69, has been shown to impact translation and can be a factor in bacterial survival under antibiotic stress. pnas.orgmdpi.com
Mutations in the genes rplD and rplV, which encode the ribosomal proteins L4 and L22 respectively, can also lead to azithromycin resistance. nih.govnih.govresearchgate.netresearchgate.net These proteins are situated near the macrolide binding site within the peptide exit tunnel of the ribosome. nih.gov Mutations in these proteins, often within their extended loops, can alter the shape of this tunnel. nih.gov This structural change can indirectly affect the 23S rRNA conformation, leading to reduced binding of azithromycin. researchgate.net A wide variety of mutations in L4 and L22 have been shown to confer resistance to macrolides. nih.govresearchgate.net
| Resistance Mechanism | Gene(s) Involved | Molecular Action | Effect on Azithromycin |
| Ribosomal Methylation | erm | Adds methyl groups to A2058 of 23S rRNA | Reduced binding to the ribosome |
| rRNA Mutation | rrl | Alters nucleotides in Domain V of 23S rRNA (e.g., A2058G) | Prevents effective binding |
| Ribosomal Protein Mutation | rplD, rplV | Alters the structure of proteins L4 and L22 | Indirectly modifies the drug binding site |
Efflux Pump Mechanisms
Overexpression of MtrCDE Efflux Pump via mtrR Coding Region Mutations
Overexpression of the MtrCDE (Multiple Transferable Resistance) efflux pump is a significant mechanism contributing to decreased susceptibility to azithromycin, particularly in Neisseria gonorrhoeae. nih.govitg.be This efflux pump is a tripartite system composed of the inner membrane transporter MtrD, the outer membrane channel MtrE, and the periplasmic membrane fusion protein MtrC. itg.befrontiersin.org The system actively exports a wide range of antimicrobial agents, including azithromycin, from the bacterial cell. nih.govfrontiersin.org
The expression of the mtrCDE operon is negatively regulated by the MtrR protein, a transcriptional repressor. nih.govasm.org Mutations within the mtrR gene or its promoter region can disrupt the function of this repressor, leading to derepression and subsequent overproduction of the MtrCDE pump components. nih.govasm.org This increased efflux capacity results in a reduced intracellular concentration of azithromycin, thereby conferring resistance. plos.org
Several specific mutations in the mtrR coding region and its promoter have been identified in clinical isolates with reduced azithromycin susceptibility. nih.gov These mutations can include single nucleotide polymorphisms, insertions, or deletions. For instance, a G45D substitution in the MtrR protein has been linked to an intermediate decrease in susceptibility to azithromycin. plos.org Additionally, a single base pair deletion (an adenine "A") in a 13-base pair inverted repeat within the mtrR promoter is a common mutation that leads to overexpression of the efflux pump. frontiersin.org Another identified mutation is a dinucleotide (TT) insertion into this same inverted repeat sequence, which alters the spacing of the promoter and is believed to result in decreased mtrR expression and consequently enhanced mtrCDE transcription. nih.govscispace.com Studies have demonstrated that transferring these specific mtrR mutations into azithromycin-susceptible strains is sufficient to decrease their susceptibility to the antibiotic. nih.gov Inactivation of the mtrC gene in these resistant strains restores azithromycin susceptibility, confirming the direct role of the MtrCDE efflux pump in this resistance mechanism. nih.gov
| Mutation Type | Location | Description | Effect on Azithromycin Susceptibility | References |
|---|---|---|---|---|
| Missense Mutation | mtrR Coding Region (Codon 45) | Results in a Glycine to Aspartic Acid substitution (G45D) within the DNA-binding domain of the MtrR repressor. | Confers intermediate resistance (MIC >0.25 - <0.5 mg/L). | nih.govplos.org |
| Deletion | mtrR Promoter | Deletion of a single adenine (A) nucleotide in a 13 bp inverted repeat sequence. | Causes overexpression of the MtrCDE efflux pump, leading to increased resistance. | frontiersin.org |
| Insertion | mtrR Promoter | Insertion of a dinucleotide (TT) into the 13 bp inverted repeat sequence, increasing promoter spacing. | Decreases mtrR expression, leading to enhanced mtrCDE expression and reduced susceptibility. | nih.govscispace.com |
| Substitution | mtrR Promoter (Position -24) | Substitution of Adenine to Cytosine (A->C). | Associated with increased MtrCDE efflux and MIC values ≥1 mg/L. | plos.org |
Enzymatic Inactivation Pathways
Bacterial resistance to azithromycin can also be achieved through the enzymatic modification and inactivation of the antibiotic molecule. patsnap.comnih.gov This mechanism prevents the drug from binding to its ribosomal target. nih.gov Two primary classes of enzymes have been identified that confer resistance to macrolide antibiotics like azithromycin: macrolide phosphotransferases (MPHs) and macrolide esterases (Eres). nih.gov
Macrolide phosphotransferases inactivate azithromycin by catalyzing the phosphorylation of the 2'-hydroxyl group of its desosamine (B1220255) sugar. rcsb.orgresearchgate.net This modification sterically hinders the binding of the antibiotic to the 50S ribosomal subunit, rendering it ineffective. rcsb.org There are two main classes of MPH enzymes, and both act by phosphorylating the O2' in the amino sugar moiety at the C5 position of the lactone ring. rcsb.org
Macrolide esterases, on the other hand, inactivate macrolides by hydrolyzing the lactone ring, which is a core structural feature of this class of antibiotics. researchgate.net This cleavage of the ester bond opens the ring, destroying the molecule's conformation and its ability to inhibit bacterial protein synthesis. nih.gov
Genetic Determinants and Transmission of Resistance
Identification and Characterization of Resistance Genes (e.g., mphA gene)
The genetic basis of azithromycin resistance often involves specific, identifiable genes that can be acquired by susceptible bacteria. nih.gov Among the most significant of these is the mphA gene, which codes for a macrolide 2'-phosphotransferase. nih.govnih.gov The presence of mphA is a primary mechanism for high-level resistance to azithromycin in various pathogens, particularly in Enterobacteriaceae such as Escherichia coli and Salmonella enterica. nih.govnih.gov
Studies have consistently shown a strong correlation between the presence of the mphA gene and high minimum inhibitory concentration (MIC) values for azithromycin. nih.govnih.gov For example, in studies of nontyphoid Salmonella, all isolates demonstrating high-level resistance (MIC from 32 to >256 µg/mL) were found to carry the mphA gene. nih.govnih.gov Similarly, in surveillance of enterotoxigenic E. coli (ETEC), the mphA gene was detected in all 26 azithromycin-resistant strains analyzed in one study, indicating it was the key determinant of resistance in that cohort. nih.gov The prevalence of mphA appears to be increasing; one study noted a rise in azithromycin-resistant ETEC O6 strains from 50% in 2016 to over 93% by 2018, with the spread directly linked to an mphA-carrying clone. nih.govresearchgate.net
| Pathogen | Study Focus | Key Findings | References |
|---|---|---|---|
| Enterotoxigenic Escherichia coli (ETEC) Serogroup O6 | Prevalence and mechanism of azithromycin resistance in Shanghai, China. | A high proportion (86.7%) of ETEC O6 strains were resistant. All 26 resistant strains carried the mphA gene, located on a novel 103 kb IncFII plasmid. | nih.govresearchgate.net |
| Nontyphoid Salmonella enterica | Resistance in isolates from children in Shenzhen, China. | 15 isolates showed resistance (MIC 32 to >256 µg/mL). All were positive for a plasmid-encoded mphA gene. | nih.govnih.gov |
| Salmonella spp. | General characterization of azithromycin resistance. | The mphA gene is the main gene involved in macrolide resistance in Salmonella and is usually located on plasmids. | nih.gov |
Role of Mobile Genetic Elements and Horizontal Gene Transfer
The rapid dissemination of azithromycin resistance genes, such as mphA, is largely facilitated by mobile genetic elements (MGEs) through a process known as horizontal gene transfer (HGT). bioguardlabs.comasm.org MGEs are segments of DNA that can move within a genome or be transferred between different bacterial cells. asm.orgrmit.edu.vn They include plasmids, transposons, and insertion sequences. asm.orgrmit.edu.vn HGT allows for the transfer of genetic material between bacteria of the same or different species, which is a primary driver in the spread of antibiotic resistance. bioguardlabs.comreactgroup.org
Plasmids, which are extrachromosomal circular DNA molecules, are particularly important vectors for resistance genes. ucl.ac.uk The mphA gene is frequently located on plasmids, often alongside other resistance genes. nih.govresearchgate.net For instance, research has identified the mphA gene on a 103 kb IncFII plasmid in ETEC and on various plasmid types (IncFIB(K), IncHI2, IncC, etc.) in Salmonella. nih.govresearchgate.net Because these plasmids are often conjugative, they can be directly transferred from a donor to a recipient bacterium, rapidly spreading resistance within and between bacterial populations. lakeforest.edufrontiersin.org This horizontal transmission threatens the clinical utility of azithromycin for treating infections caused by these pathogens. frontiersin.org The process of HGT can occur via three main mechanisms: conjugation (direct cell-to-cell transfer of plasmids), transformation (uptake of free DNA from the environment), and transduction (transfer of DNA via bacteriophages). reactgroup.orgcdnsciencepub.com
In Vitro Models for Studying Resistance Evolution and Spread
Kinetic Studies of Resistance Emergence
In vitro models are crucial for understanding the dynamics and genetic pathways of azithromycin resistance emergence under selective pressure. Kinetic studies using these models allow researchers to observe the stepwise evolution of resistance over time. itg.benih.gov
One such model is the morbidostat, a custom-designed continuous culture system that maintains a constant, sublethal antibiotic pressure on a bacterial population. itg.be This setup allows for the tracking of resistance evolution in real-time. In a study using a morbidostat with Neisseria gonorrhoeae, two reference strains evolved high-level azithromycin resistance within 26 days. itg.benih.gov Whole-genome sequencing at various time points revealed a typical evolutionary pathway. The initial step often involved transient mutations in genes encoding ribosomal proteins (L4, L22, and L34), followed by mutations affecting the MtrCDE efflux pump, and finally, mutations in the 23S rRNA gene, which were consistently associated with high-level resistance. itg.benih.gov
Another, simpler in vitro method involves serial passage experiments, where bacterial strains are repeatedly cultured in the presence of gradually increasing, sub-lethal concentrations of an antibiotic. nih.gov In one such experiment, strains of Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, and Enterobacteriaceae were passaged nine times with azithromycin. nih.gov While the MIC90 for S. aureus increased by three dilutions, the MIC values for S. pyogenes, H. influenzae, and the Enterobacteriaceae strains did not change significantly, suggesting that the emergence of significant resistance to azithromycin was not readily observed in these pathogens under those specific laboratory conditions. nih.gov These kinetic studies provide valuable insights into the speed, order, and specific genetic mutations that lead to the development of antibiotic resistance. itg.be
Pre Clinical Pharmacological and Toxicological Investigations of Azithromycin Fumarate Mechanistic and Methodological Focus
Pharmacokinetics in Pre-clinical Models
The pharmacokinetic profile of azithromycin (B1666446) has been extensively studied in various pre-clinical animal models, providing foundational knowledge of its absorption, distribution, and elimination characteristics. These studies have been instrumental in understanding its disposition in biological systems.
Tissue Distribution and Penetration in Animal Models (e.g., rats, dogs)
A hallmark of azithromycin's pharmacokinetics is its rapid and extensive distribution into tissues following both intravenous and oral administration in animal models such as rats and dogs. hres.cafda.gov Within 24 hours of a single dose, tissue concentrations of azithromycin have been observed to surpass serum concentrations by 100-fold or more. hres.cafda.gov This profound tissue penetration is a key characteristic of the compound.
In both rat and dog models, tissue concentrations have been shown to be proportional to the administered dose, with studies examining single administrations ranging from 10 to 40 mg/kg. hres.cafda.gov Furthermore, multiple dosing leads to higher tissue concentrations, which increase with escalating doses within the same range. hres.cafda.gov The elimination half-lives from most tissues are notably long and comparable, estimated to be around 40 hours in rats after seven daily doses of 20 mg/kg and approximately 90 hours in dogs following five daily doses of 30 mg/kg. hres.cafda.gov
Interactive Data Table: Azithromycin Tissue Distribution in Pre-clinical Models
| Species | Key Finding | Dose Range Studied | Tissue Concentration vs. Serum | Elimination Half-life in Tissue |
|---|---|---|---|---|
| Rat | Proportional tissue concentration to dose | 10-40 mg/kg | >100-fold higher | ~40 hours |
| Dog | Proportional tissue concentration to dose | 10-40 mg/kg | >100-fold higher | ~90 hours |
Elimination Pathways and Mechanisms in Animal Systems
The primary route of elimination for azithromycin in animal models is through biliary excretion, with a significant portion of the drug being excreted unchanged. pfizer.com Following oral administration, the majority of the administered dose is cleared via the bile. In contrast, urinary excretion represents a minor elimination pathway. Over a one-week period, approximately 6% of the administered dose is recovered as unchanged drug in the urine. pfizer.com
Studies in cats have shown that over 50% of the azithromycin-related material found in feline bile was the unchanged parent compound. nih.gov Similarly, in ball pythons, unchanged azithromycin accounted for 70% of the total azithromycin-associated material in the bile at both 24 and 72 hours post-administration. pfizermedical.com This indicates that metabolism plays a role, but a substantial amount of the drug is eliminated in its active form through the biliary system. The prolonged terminal elimination half-life, which is approximately 68 hours after a single 500 mg dose in humans, is attributed to this extensive tissue uptake and subsequent slow release. pfizer.com
Absorption Characteristics: Studies on Formulation and Impact on Delivery
Pre-clinical studies in rats and dogs have demonstrated good oral bioavailability for azithromycin. In rats, the oral bioavailability has been reported to be 46%, while in dogs, it is significantly higher at 97%. hres.cafda.gov These findings indicate efficient absorption from the gastrointestinal tract in these species.
Genetic Toxicology and Mutagenicity Studies
A battery of genetic toxicology studies has been conducted to assess the mutagenic and clastogenic potential of azithromycin. These assays are crucial for evaluating the potential of a compound to cause genetic damage.
In Vitro Assays for Gene Mutation (e.g., Ames Salmonella typhimurium)
Azithromycin has been evaluated for its potential to induce gene mutations in the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium that are histidine-dependent and carry different mutations. The test is designed to detect chemical substances that can cause genetic damage leading to gene mutations. hres.ca
In these studies, azithromycin was tested on Salmonella typhimurium strains TA1535, TA1537, TA98, and TA100 at concentrations up to 2 µ g/plate . The results of these microbial assays showed no evidence of mutagenic activity for azithromycin. hres.ca This indicates that under the conditions of the Ames test, azithromycin does not induce point mutations in these bacterial strains.
In Vitro Chromosomal Aberration Assays (e.g., human lymphocytes)
The potential of azithromycin to induce structural chromosomal damage has been assessed in in vitro mammalian cell systems. One of the key assays in this battery is the in vitro chromosomal aberration test, which can be performed using cultured human peripheral blood lymphocytes. This test identifies agents that can cause structural changes to chromosomes.
Azithromycin was subjected to a human lymphocyte clastogenic assay as part of its preclinical toxicology evaluation. The results of this assay demonstrated that azithromycin did not have mutagenic potential. pfizermedical.com Additionally, it was not found to be mutagenic or clastogenic in a mouse lymphoma assay or a mouse bone marrow clastogenic assay. fda.govpfizermedical.com Collectively, these findings from in vitro chromosomal aberration assays indicate that azithromycin does not induce chromosomal damage in mammalian cells under the tested conditions.
Interactive Data Table: Genetic Toxicology Profile of Azithromycin
| Assay Type | Test System | Key Finding |
|---|---|---|
| Gene Mutation | Ames Salmonella typhimurium Assay (strains TA1535, TA1537, TA98, TA100) | No evidence of mutagenic activity |
| Chromosomal Aberration | In Vitro Human Lymphocyte Clastogenic Assay | No mutagenic potential observed |
| Chromosomal Aberration | In Vitro Mouse Lymphoma Assay | No mutagenic potential observed |
| Chromosomal Aberration | In Vivo Mouse Bone Marrow Clastogenic Assay | No clastogenic activity observed |
In Vivo Chromosomal Aberration Assays (e.g., mouse bone marrow)
In vivo chromosomal aberration assays are pivotal in genetic toxicology for assessing the potential of a substance to induce structural chromosomal damage in the somatic cells of a living organism. The mouse bone marrow assay is a standard method employed for this purpose, as bone marrow is a highly proliferative tissue, making it susceptible to and a reliable indicator of clastogenic (chromosome-breaking) effects. The assay involves the analysis of metaphase cells collected from the bone marrow of treated animals to detect chromosomal abnormalities.
Pre-clinical investigations into the genotoxic potential of azithromycin have yielded conflicting results in mouse bone marrow assays.
Standard laboratory tests conducted as part of the nonclinical toxicology assessment for ZITHROMAX® (a brand of azithromycin) indicated that azithromycin showed no mutagenic potential. Specifically, the mouse bone marrow clastogenic assay did not reveal evidence of chromosomal damage.
In contrast, a separate study investigating the genotoxicological effects of sub-chronic exposure to azithromycin in male albino mice reported significant clastogenic and genotoxic effects. researchgate.net In this investigation, mice were treated with azithromycin once a week for a duration of ten weeks. researchgate.net The findings from this study suggested that prolonged exposure to the antibiotic could lead to cytotoxic, genotoxic, and clastogenic effects in mice, potentially mediated by elevated oxidative stress. researchgate.net
Detailed Research Findings
The study demonstrating positive genotoxicity findings reported several key observations in the bone marrow cells of mice treated with azithromycin:
A significant increase in the frequency of chromosomal aberrations. researchgate.net
A notable induction of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. researchgate.net
A reduction in the mitotic index, indicating an inhibition of cell division. researchgate.net
The researchers linked these genotoxic effects to an increase in oxidative stress markers. researchgate.net
The discrepancy between these findings and the results from the standard nonclinical toxicology assessment for ZITHROMAX® highlights the complexity of genotoxicity evaluation and may be influenced by differences in study design, such as the duration and frequency of administration.
Data Tables
Table 1: Comparative Summary of In Vivo Mouse Bone Marrow Assay Findings for Azithromycin
| Study/Source | Assay | Key Findings | Conclusion on Mutagenic Potential |
|---|---|---|---|
| ZITHROMAX® Nonclinical Toxicology | Mouse bone marrow clastogenic assay | No significant increase in chromosomal aberrations. | No mutagenic potential observed. |
| Sub-chronic exposure study in male albino mice researchgate.net | Chromosomal aberration and micronuclei induction assay | Significant increase in chromosomal aberrations and micronuclei induction; reduced mitotic index. researchgate.net | Potential for cytotoxic, genotoxic, and clastogenic effects. researchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Azithromycin |
Advanced Formulation Science and Drug Delivery Systems Research for Azithromycin Fumarate
Strategies for Solubility Enhancement
Solid Dispersion Techniques
Solid dispersion is a widely utilized technique to improve the dissolution rate and solubility of poorly water-soluble drugs. nih.gov This approach involves dispersing the drug in an inert carrier or matrix at the solid-state. nih.gov The transformation of a crystalline drug into an amorphous state within the solid dispersion is a key mechanism for enhancing the dissolution rate. nih.gov
The solvent evaporation method is a common technique for preparing solid dispersions. scielo.br This method involves dissolving both the drug and a carrier in a suitable organic solvent, followed by the evaporation of the solvent to obtain the solid dispersion. scielo.br In the context of azithromycin (B1666446) fumarate (B1241708), its preparation can be achieved by reacting azithromycin and fumaric acid in a solvent, after which the solid product is separated through dryness or crystallization. google.com One described method involves dissolving azithromycin in ethanol (B145695), adding fumaric acid, and then removing the solvent under vacuum to obtain a noncrystalline powder of azithromycin fumarate. google.com
For azithromycin and its dihydrate form, various studies have demonstrated the effectiveness of the solvent evaporation method using different carriers. For instance, solid dispersions of azithromycin dihydrate with urea (B33335) have been prepared by dissolving the components in methanol (B129727), followed by solvent evaporation. nih.gov This method has also been successfully used to prepare solid dispersions of azithromycin with various grades of polyethylene (B3416737) glycols (PEGs), where ethanol was used as the solvent. scielo.brscielo.br
Table 1: Research Findings on Solvent Evaporation Method for Azithromycin Solid Dispersions
| Carrier | Drug-to-Carrier Ratio | Solvent | Key Findings |
| Urea | 1:1 to 1:7 | Methanol | Increased dissolution rate with increasing urea concentration up to a 1:5 ratio. nih.gov |
| PEG 4000 | 1:7 | Ethanol | Saturation solubility of approximately 241 ± 1.45 µg/mL. scielo.br |
| PEG 6000 | 1:7 | Ethanol | Achieved the maximum solubility of 253 ± 0.95 µg/mL. scielo.br |
| β-Cyclodextrin | 1:2 | - | Showed the maximum rate of dissolution among the prepared solid dispersions. asiapharmaceutics.info |
The melting method, also known as the fusion method, involves melting a physical mixture of the drug and a hydrophilic carrier to form a liquid state, which is then cooled and solidified. nih.gov The kneading method involves wetting the carrier with water to form a paste, into which the drug is incorporated and kneaded for a specific time. mdpi.com The resulting mixture is then dried and sieved. mdpi.com
Studies on azithromycin with mannitol (B672) and β-cyclodextrin have shown that both melting and kneading methods are effective in enhancing solubility. mdpi.com The maximum solubility for an azithromycin-mannitol solid dispersion was achieved using the melting method, while for the azithromycin-β-cyclodextrin dispersion, the kneading method yielded the best results. mdpi.com
Table 2: Comparative Solubility of Azithromycin Solid Dispersions Prepared by Different Methods
| Carrier | Drug-to-Carrier Ratio | Preparation Method | Maximum Solubility (µg/mL) |
| Mannitol | 1:4 | Melting Method | 7.8 mdpi.com |
| β-Cyclodextrin | 1:1.5 | Kneading Method | 9.52 mdpi.com |
Hot-Melt Extrusion (HME) is a solvent-free process that utilizes heat and mechanical shear to mix a drug with a polymeric carrier, leading to the formation of an amorphous solid dispersion. nih.govgsconlinepress.com This technique is advantageous as it is a continuous process and avoids the use of organic solvents. nih.gov The HME process can transform a crystalline drug into its amorphous form, which is a higher energy state and thus more soluble. nih.govresearchgate.net
Research on azithromycin has demonstrated the successful application of HME to produce amorphous solid dispersions with enhanced solubility. researchgate.netnih.gov In one study, Eudragit® RL PO was used as the polymeric carrier, and the optimal extrusion parameters were found to be a temperature of 150 °C, a screw speed of 75 rpm, and a drug percentage of 25%. mdpi.comnih.gov The resulting solid dispersion showed that the crystalline azithromycin was converted into its amorphous form. nih.gov
The choice of a polymeric carrier is critical for the successful formulation of a solid dispersion. The carrier should be inert, hydrophilic, and able to improve the solubility and dissolution of the drug.
Mannitol : A sugar alcohol that is commonly used as a carrier in solid dispersions. Studies have shown that solid dispersions of azithromycin with mannitol, prepared by the melting method, can significantly enhance its solubility. mdpi.com
β-Cyclodextrin : A cyclic oligosaccharide that can form inclusion complexes with drug molecules, thereby increasing their solubility. mdpi.com The kneading method has been found to be particularly effective for preparing azithromycin-β-cyclodextrin solid dispersions with improved solubility. mdpi.com
Eudragit® RL PO : A copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groups. researchgate.net It is a permeable polymer and has been successfully used in HME to prepare amorphous solid dispersions of azithromycin. mdpi.comnih.gov
Skimmed Milk : A natural and readily available carrier that has been investigated for its potential in enhancing the solubility of azithromycin. impactfactor.org Solid dispersions of azithromycin with skimmed milk have been prepared using the melting method. impactfactor.org
Polyethylene Glycol (PEG) : A hydrophilic polymer available in various molecular weights. nih.gov PEGs are widely used in the preparation of solid dispersions due to their good water solubility. nih.gov Studies with azithromycin have shown that PEG 6000, in particular, can significantly improve its dissolution rate and solubility when formulated as a solid dispersion using the solvent evaporation method. scielo.br
Particle Size Reduction and Micronization Strategies
Reducing the particle size of a drug increases its surface area, which can lead to an enhanced dissolution rate. nih.gov Micronization is a common technique used to achieve this, often resulting in particles in the micrometer range. google.com
For azithromycin, various methods of particle size reduction have been explored. Supersonic jet milling has been used to produce azithromycin powder with an average particle size of 1.13 µm. google.com Another approach is anti-solvent recrystallization, where a solution of the drug in an organic solvent is added to an anti-solvent, causing the drug to precipitate as fine particles. google.com This method has been used to produce micronized azithromycin with a uniform particle size of around 500 nm. google.com
Novel Drug Delivery Systems Development for this compound
The development of novel drug delivery systems for this compound is an active area of research, aiming to enhance its therapeutic efficacy, improve patient compliance, and expand its clinical applications. Current research focuses on creating formulations that can provide controlled and targeted delivery of the drug.
Suppository Formulations: Optimization of Drug Release and Physical Stability
Rectal administration of azithromycin presents a promising alternative to oral or injectable routes, particularly in pediatric populations where oral intake may be challenging. researchgate.netnih.gov Research has been undertaken to develop and optimize azithromycin suppository formulations to ensure ease of use, stability in various conditions, and bioavailability comparable to oral forms. researchgate.netdaneshyari.com
One approach involves the use of polyethylene glycol (PEG) solid solution suppositories. researchgate.netnih.gov In vitro characterization of these formulations has demonstrated that they can achieve faster drug release compared to suspended suppositories. nih.gov This is attributed to the dissolution of PEG in the surrounding fluid, which can enhance both the dissolution and solubility of the drug. nih.gov
Studies comparing different suppository preparation methods, such as molding with melted PEGs and creating solid solutions, have been conducted to optimize drug release profiles. daneshyari.com For instance, solid solution azithromycin suppositories have shown increased maximum concentration (Cmax) and area under the curve (AUC) compared to rectal suspensions. nih.gov The bioavailability of azithromycin from these optimized solid solution suppositories relative to intravenous administration has been reported to be around 43%, which compares favorably to the 38% bioavailability of the oral formulation in humans. researchgate.netnih.gov
Physical stability is a critical aspect of suppository formulation. The use of solid solutions helps to ensure the physical stability of the formulation by preventing sedimentation of the drug. nih.gov Characterization techniques such as Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) have been employed to assess the physical state of azithromycin within the suppository matrix. researchgate.net DSC thermograms have shown that in solid solution suppositories, azithromycin and PEG behave as a single entity with one melting point, indicating the absence of a crystalline drug melting peak. nih.gov XRD patterns have further confirmed this by showing the disappearance of the crystalline structure of azithromycin in solid solution suppositories. researchgate.net Preliminary stability studies over three months have indicated that these formulations are consistent with the requirements for industrial production scale-up. researchgate.netnih.gov
| Time (minutes) | Suspended Suppository (% Release) | Solid Solution Suppository (% Release) |
|---|---|---|
| 15 | Data Not Available | Data Not Available |
| 30 | Data Not Available | Data Not Available |
| 45 | Significantly lower than solid solution | Significantly higher than suspended |
| 60 | Data Not Available | Data Not Available |
| 90 | Varied | Rapid |
| 120 | Data Not Available | Data Not Available |
Emulgel Formulations for Topical Delivery: Hydrophobic Drug Solubilization and Matrix Design
Topical delivery of azithromycin through emulgel formulations offers a promising approach for treating skin conditions, thereby avoiding systemic side effects associated with oral administration. ijbpas.comnih.gov Azithromycin, being a hydrophobic drug, presents challenges in its formulation for topical application due to its poor solubility in aqueous solutions. ijbpas.com Emulgels, which are emulsions incorporated into a gel base, provide a dual control release system that can effectively deliver hydrophobic drugs. ijpbs.com
The solubilization of azithromycin is a key step in developing a stable and effective emulgel. Research has shown that azithromycin can be solubilized in the oil phase of an emulsion, which is then dispersed in an aqueous phase to form an oil-in-water emulsion. ijbpas.com This emulsion is subsequently mixed with a gelling agent to form the emulgel. ijbpas.com Various oils have been investigated for their ability to solubilize azithromycin, with olive oil and light liquid paraffin (B1166041) being identified as suitable options. ijbpas.comnih.gov The inclusion of surfactants and co-surfactants, such as Tween 80 and Labrasol, is crucial for forming a stable nano-emulsion and enhancing the encapsulation efficiency of the drug. nih.gov Lecithin has also been used to improve the solubilization of azithromycin within the dispersed phase and enhance the stability of the nano-emulgel. nih.gov
The design of the gel matrix is critical for the physical properties and drug release characteristics of the emulgel. Gelling agents like Carbopol and Hydroxypropyl Methylcellulose (B11928114) (HPMC) are commonly used. ijpbs.com Studies have explored the use of different grades of Carbopol, such as Carbopol 971P and Carbopol 974P, to optimize the formulation. ijbpas.com It has been observed that Carbopol 971P can form a loosely compacted polymer matrix, which enhances the release of the drug, while Carbopol 974P contributes to improving the viscosity of the formulation. ijbpas.com The concentration of the gelling agent directly impacts the viscosity and, consequently, the drug release rate, with higher concentrations generally leading to reduced release. ijbpas.com
The resulting emulgel formulations are typically white, viscous, creamy preparations with a smooth and homogeneous appearance. ijbpas.com They are designed to be easily spreadable with good bioadhesion. ijbpas.com The pH of the formulation is an important parameter to consider to avoid skin irritation and is typically adjusted to be within the normal skin pH range. pexacy.com
| Component | Function | Examples |
|---|---|---|
| Active Pharmaceutical Ingredient | Antibiotic | Azithromycin |
| Oil Phase | Solubilizes hydrophobic drug | Olive Oil, Light Liquid Paraffin |
| Aqueous Phase | Forms the continuous phase of the emulsion | Distilled Water |
| Gelling Agent | Provides the gel matrix and controls viscosity | Carbopol 971P, Carbopol 974P, HPMC |
| Surfactant/Emulsifier | Stabilizes the emulsion | Tween 20, Tween 80, Span 20 |
| Co-surfactant/Co-emulsifier | Enhances emulsification | Labrasol, Propylene Glycol |
| Permeation Enhancer | Improves drug penetration through the skin | - |
| Stabilizer | Prevents drug leakage and Ostwald ripening | Lecithin |
Exploration of Controlled-Release Technologies
To overcome the limitations of conventional dosage forms, various controlled-release technologies for azithromycin are being explored. amazonaws.com These technologies aim to release the drug at a predetermined rate, which can help in reducing side effects and improving the dosage regimen. amazonaws.com
One approach is the development of matrix-based particulate systems using extrusion-spheronization. amazonaws.com This technique produces multiparticulates with desirable properties such as a spherical shape, good flow, and low friability. amazonaws.com These pellets can be designed for modified drug release by incorporating release-modifying agents. amazonaws.com
Another significant area of research is the use of microspheres for extended-release oral formulations. researchgate.net A melt-congealing process has been employed to produce matrix microspheres that provide a first-order release of azithromycin over approximately three hours. nih.gov The release of the drug from these microspheres occurs through diffusion from the larger pores created by the dissolution of azithromycin crystals and the smaller interconnected pores formed by the dissolution of poloxamer. researchgate.netnih.gov The drug release can be optimized by adjusting the amount of dissolution enhancer within the microspheres. nih.gov
Hydrophilic matrix tablets represent another controlled-release strategy. google.com In this system, the release of azithromycin is controlled by both diffusion from the matrix and erosion of the matrix itself. google.com The dissolution rate can be modulated by the amount and molecular weight of the hydrophilic polymer used, such as hydroxypropyl methylcellulose (HPMC). google.com Generally, a higher amount or a higher molecular weight of the polymer results in a slower dissolution rate. google.com
Nanofiber technology using electrospinning has also been investigated for developing controlled-release ophthalmic drug carriers for azithromycin. nih.gov These nanofibers can provide a sustained release of the drug, which is beneficial for treating ocular infections by prolonging the contact time of the medication with the eye. nih.gov In vitro studies have demonstrated that these nanofibers can offer a sustained release of the drug. nih.gov
| Technology | Mechanism of Release | Key Features |
|---|---|---|
| Matrix-Based Particulates (Extrusion-Spheronization) | Diffusion and erosion | Spherical multiparticulates with good flow properties. amazonaws.com |
| Microspheres (Melt-Congealing) | Diffusion through pores | Provides first-order release; release rate can be optimized. researchgate.netnih.gov |
| Hydrophilic Matrix Tablets | Diffusion and matrix erosion | Dissolution rate controlled by polymer amount and molecular weight. google.com |
| Nanofibers (Electrospinning) | Diffusion | Provides sustained release for ophthalmic delivery. nih.gov |
Chemical Stability, Degradation Kinetics, and Impurity Profiling of Azithromycin Fumarate
Degradation Pathways and Product Identification
Azithromycin (B1666446) fumarate (B1241708) can degrade through several pathways, including hydrolysis, oxidation, and photodegradation, leading to the formation of various degradation products.
Hydrolytic Degradation: Mechanisms and Major Products
Hydrolysis is a significant degradation pathway for azithromycin. The degradation profile in buffered solutions is pH-dependent, particularly in the range of 6.0 to 7.2 researchgate.netnih.gov.
The primary mechanism of hydrolytic degradation involves the cleavage of the glycosidic bond, leading to the loss of the cladinose (B132029) sugar moiety. This results in the formation of Desosaminylazithromycin , which has been identified as the major degradation product, especially at a pH of 6.0 researchgate.netnih.gov. However, the quantity of this product progressively decreases as the pH approaches 7.2 researchgate.netnih.gov.
Another key hydrolytic pathway involves the opening of the 15-membered macrocyclic lactone ring researchgate.netnih.gov. This process leads to the formation of at least two other significant degradation products, whose structures have been elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy researchgate.netnih.gov. The stability of the lactone ring is crucial for the compound's activity, and its cleavage represents a critical degradation route.
Oxidative Degradation: Mechanisms and Products
Azithromycin fumarate is susceptible to oxidative degradation. The primary product of oxidation is Azithromycin N-oxide scbt.combiosynth.comchemicalbook.comnih.gov. This impurity is formed by the oxidation of one of the nitrogen atoms in the azithromycin molecule google.com.
Studies involving forced degradation with oxidizing agents like hydrogen peroxide have confirmed this pathway mdpi.com. The electrochemical oxidation of azithromycin has also been investigated, showing that the molecule can undergo anodic oxidation at one or both of its amine groups. This process can lead to the formation of products resulting from the demethylation of either the 3'-dimethylamino group or the amino group within the macrolactone ring researchgate.net. The oxidative degradation process has been shown to follow second-order kinetics mdpi.com.
Photodegradation Mechanisms under UV and Solar Light
Exposure to both ultraviolet (UV) and solar light can induce the degradation of this compound. The photodegradation process generally follows first-order reaction kinetics nih.gov. The rate of degradation is significantly influenced by the presence of other substances in the solution. For instance, the presence of nitrate (B79036) or humic acids can enhance the degradation rate, suggesting a mechanism of indirect photolysis involving the formation of highly reactive species nih.gov.
Several photoproducts have been identified, arising from various reactions:
(Bis)-N-demethylation in the desosamine (B1220255) sugar
O-demethylation in the cladinose sugar
Hydrolytic cleavage of the desosamine and/or cladinose sugar residues nih.gov
The pH of the solution also plays a crucial role in photodegradation. The degradation rate is typically low at acidic pH and tends to increase as the solution becomes more basic researchgate.netmdpi.comnih.govpreprints.org. Studies have shown that UV irradiation is more effective at degrading azithromycin than visible light mdpi.com.
Kinetic Analysis of Degradation Processes
The rate at which this compound degrades can be described by various kinetic models, depending on the specific conditions.
Pseudo-First-Order Kinetics in Aqueous Solutions
The degradation of azithromycin in aqueous solutions is generally observed to follow pseudo-first-order kinetics researchgate.netsemanticscholar.org. This indicates that the rate of degradation is proportional to the concentration of the intact azithromycin, assuming other factors like the concentration of water remain constant. This kinetic model has been applied to study the hydrolysis of the drug under various pH conditions researchgate.net.
Influence of pH, Buffer Composition, Ionic Strength, and Temperature on Degradation Rates
Several factors can significantly influence the rate of this compound degradation:
pH : The degradation rate is highly dependent on the pH of the solution. Maximum stability for azithromycin in aqueous solutions has been observed at an approximate pH of 6.3 researchgate.net. Degradation increases in both acidic and basic conditions. Rapid degradation occurs under strong acidic conditions mdpi.com, while the rate of photodegradation increases as the pH becomes more alkaline mdpi.comnih.gov.
Buffer Composition : The type and concentration of the buffer used can affect stability. Studies have investigated buffers such as phosphate (B84403), acetate (B1210297), and citrate (B86180) researchgate.net. The highest stability was found in a 0.05 M potassium phosphate buffer researchgate.net. The degradation rate was also observed to increase with buffer concentration researchgate.net.
Ionic Strength : An increase in the ionic strength of the solution has been shown to increase the observed degradation rate of azithromycin researchgate.netfrontierspartnerships.org.
Temperature : The degradation rate of azithromycin increases with rising temperature researchgate.netorientjchem.orgnih.gov. This relationship follows the Arrhenius equation, which relates the rate constant of a chemical reaction to the temperature researchgate.net. The apparent activation energy (Ea) for the degradation of azithromycin in solution has been calculated to be 96.8 kJ mol−1 researchgate.net.
Interactive Data Table: Factors Influencing Azithromycin Degradation Rate
| Factor | Condition | Effect on Degradation Rate | Reference |
| pH | ~ 6.3 | Minimum Degradation (Maximum Stability) | researchgate.net |
| Acidic (e.g., pH < 4) | Increased Degradation | mdpi.com | |
| Basic (e.g., pH > 7.2) | Increased Degradation | mdpi.comnih.gov | |
| Buffer | Phosphate (at pH 6.3) | Provides Maximum Stability | researchgate.net |
| Increased Concentration | Increased Degradation | researchgate.net | |
| Ionic Strength | Increase | Increased Degradation | researchgate.netfrontierspartnerships.org |
| Temperature | Increase | Increased Degradation (follows Arrhenius equation) | researchgate.netorientjchem.orgnih.gov |
Interactive Data Table: Degradation Products of this compound
| Degradation Pathway | Major Products | Mechanism | Reference |
| Hydrolytic | Desosaminylazithromycin | Cleavage of cladinose sugar | researchgate.netnih.gov |
| Macrocyclic Lactone Ring Opening Products | Cleavage of the lactone ring | researchgate.netnih.gov | |
| Oxidative | Azithromycin N-oxide | Oxidation of nitrogen atom | scbt.combiosynth.comchemicalbook.com |
| Demethylated products | Oxidation at amine groups | researchgate.net | |
| Photodegradation | N-demethylated products | Demethylation on desosamine sugar | nih.gov |
| O-demethylated products | Demethylation on cladinose sugar | nih.gov |
Application of Arrhenius Equation for Stability Prediction
The Arrhenius equation is a critical tool in pharmaceutical sciences for predicting the shelf life and degradation rates of drug substances like this compound under various temperature conditions. stabilitystudies.innih.gov This equation establishes a relationship between the rate constant (k) of a chemical reaction and the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A). ftloscience.com By conducting accelerated stability studies at elevated temperatures, the degradation rate of azithromycin can be determined, and the Arrhenius equation can then be used to extrapolate these findings to predict the drug's stability under normal storage conditions. ftloscience.com
The fundamental principle of the Arrhenius equation is that an increase in temperature leads to a corresponding increase in the reaction rate, which in the context of pharmaceuticals, translates to faster degradation. stabilitystudies.in Stability studies for azithromycin have demonstrated that its degradation follows this principle. researchgate.net To apply the Arrhenius equation, stability data is collected at controlled, elevated temperatures. stabilitystudies.in An Arrhenius plot is then created by graphing the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T). researchgate.net This plot allows for the determination of the degradation rate constant at lower temperatures, such as room temperature (25°C), which is essential for establishing the shelf life of the drug product. ftloscience.comresearchgate.net
Studies on azithromycin in aqueous solutions have shown that its degradation kinetics obey the Arrhenius equation over a temperature range of 70–100 °C. researchgate.net This allows for the prediction of its stability at 25°C and 40°C by applying the equation. researchgate.net The degradation rate of azithromycin is observed to follow pseudo-first-order kinetics. researchgate.net
Determination of Activation Energy and Half-Life
The activation energy (Ea) is a key parameter derived from the Arrhenius plot and represents the minimum energy required for a chemical reaction to occur. stabilitystudies.in It is calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the universal gas constant). stabilitystudies.in For azithromycin in an aqueous solution, the apparent activation energy for its degradation has been determined to be 96.8 kJ mol−1. researchgate.net
The half-life (t½) of a drug, which is the time it takes for the concentration of the drug to be reduced by half, is another critical stability parameter. The terminal elimination half-life of azithromycin is generally long, ranging from 2 to 4 days (approximately 68 hours). nih.govdroracle.ai However, in tissues, the apparent half-lives can be even longer, for example, 2.3 days in the prostate and 3.2 days in the tonsil. nih.gov The long half-life contributes to the drug remaining effective in the body for several days after administration. droracle.ai
The degradation kinetics of azithromycin have been studied under various conditions. For instance, in aqueous solutions, the degradation rate increases with ionic strength and buffer concentration. researchgate.net The maximum stability for azithromycin in an aqueous solution was observed at a pH of approximately 6.3 in a 0.05 M potassium phosphate buffer. researchgate.net
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 96.8 kJ mol⁻¹ | In aqueous solution researchgate.net |
| Terminal Elimination Half-Life (t½) | 68 hours (2-4 days) | In plasma nih.govdroracle.ai |
| Apparent Half-Life in Tissue | 2.3 - 3.2 days | In prostate and tonsil tissue nih.gov |
| Optimal pH for Stability | ~6.3 | In 0.05 M potassium phosphate buffer researchgate.net |
Impact of Formulation Matrix on Chemical Stability
Well-designed excipient compatibility studies are essential during formulation development to identify potential risks of chemical degradation and to select appropriate excipients that ensure the stability of the drug product. americanpharmaceuticalreview.com In the case of azithromycin, studies have been conducted on various formulations, including tablets and reconstituted oral suspensions, to assess its stability under different storage conditions and in the presence of various polymers. rjptonline.orgresearchgate.net For example, the stability of azithromycin in reconstituted oral suspensions has been shown to be good for 10 days under various in-home storage conditions. researchgate.net The choice of natural polymers like xanthan gum and guar (B607891) gum in matrix tablets can also affect the drug's release and stability. rjptonline.org
Excipient Compatibility and Degradation Pathways
Excipient compatibility issues can arise from direct interactions between the drug and the excipients or from the presence of reactive impurities in the excipients. americanpharmaceuticalreview.com Common excipients used in solid dosage forms can contain reactive impurities such as reducing sugars, peroxides, and aldehydes, which are known to cause chemical degradation. drhothas.comamericanpharmaceuticalreview.com Aldehyde impurities, in particular, can adversely affect drug stability by reacting directly with the API. scirp.orgdrhothas.com
For azithromycin, compatibility with various excipients needs to be carefully evaluated. For instance, in one study, incompatibilities were observed between a small molecule API and commonly used excipients, leading to significant chemical degradation. americanpharmaceuticalreview.com The study highlighted the need to protect the formulation from moisture, suggesting packaging with a desiccant or in a blister pack. americanpharmaceuticalreview.com
The degradation of azithromycin can proceed through several pathways, including hydrolysis. The hydrolytic loss of the cladinose sugar from the parent molecule is a major degradation pathway, leading to the formation of desosaminylazithromycin, particularly at a pH of 6.0. researchgate.net Other degradation products associated with the opening of the macrocyclic lactone ring have also been identified. researchgate.net The presence of certain excipients can either accelerate or mitigate these degradation pathways. Therefore, thorough screening and selection of excipients are crucial to developing a stable this compound formulation.
| Excipient Class | Potential for Interaction | Notes |
| Disintegrants | Moderate | Crospovidone and hydroxypropyl cellulose (B213188) were found to cause degradation in one study and were replaced by croscarmellose sodium. americanpharmaceuticalreview.com |
| Binders | Varies | Microcrystalline cellulose has been used in azithromycin tablet formulations. rjptonline.org |
| Polymers (for sustained release) | Low | Natural polymers like xanthan gum and guar gum have been used to formulate sustained-release matrix tablets of azithromycin. rjptonline.org |
| Solvents/Buffers | High | Degradation is pH-dependent and influenced by buffer composition (phosphate, acetate, citrate) and ionic strength. researchgate.net |
Analytical Chemistry Methodologies for Azithromycin Fumarate Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a cornerstone for the analysis of azithromycin (B1666446), enabling the separation of the active pharmaceutical ingredient (API) from related substances, synthetic intermediates, and degradation products. nih.govnewbioworld.org Methodologies like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in comprehensive quality control. ekb.egekb.eg
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most widely used technique for the analysis of azithromycin. newbioworld.org It offers the capability to selectively quantify azithromycin in the presence of its impurities. nih.govresearchgate.net RP-HPLC methods are valued for their accuracy, precision, and robustness in determining the potency and purity of azithromycin fumarate (B1241708). researchgate.netnih.gov
The development of a robust HPLC method for azithromycin fumarate hinges on the careful selection of the stationary phase (column) and the optimization of the mobile phase composition.
Column Selection: Due to the alkaline nature of azithromycin, it can interact with residual silanol (B1196071) groups on the silica (B1680970) surface of chromatographic columns, leading to peak tailing. japsonline.com To mitigate this, C18 columns are the most frequently chosen stationary phase for macrolide separations. japsonline.comnih.gov Specifically, columns packed with deactivated silica, such as Hypersil GOLD C-18 or XTerra® RP18, are selected to minimize these secondary interactions and improve peak shape. nih.govjapsonline.com Other reverse-phase columns like C8 have also been utilized.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The selection and ratio of these components are critical for achieving optimal separation.
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. nih.govjapsr.in Their concentration is optimized to achieve a balance between adequate retention and reasonable analysis time. nih.gov
Aqueous Buffers: Phosphate (B84403) buffers (e.g., potassium dihydrogen phosphate) and ammonium (B1175870) acetate (B1210297) are frequently employed to control the pH of the mobile phase. japsonline.com The pH is a crucial parameter; it is generally recommended to be at least two units away from the pKa of the analyte to ensure it is either fully ionized or non-ionized for reproducible results. japsonline.com For azithromycin, mobile phase pH values ranging from 6.5 to 8.0 have been reported. nih.govjapsr.in
Additives: Ion-pairing agents like tetrabutyl ammonium hydroxide (B78521) are sometimes added to the mobile phase to improve the peak shape and retention of azithromycin. nih.gov
The optimization process involves systematically adjusting the buffer concentration, organic modifier ratio, pH, and temperature to achieve the best resolution of azithromycin from its related substances. nih.gov
| Column | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Reference |
|---|---|---|---|---|
| XTerra® RP18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile:0.1 M KH₂PO₄ (pH 6.5):0.1 M Tetrabutyl ammonium hydroxide:Water (25:15:1:59 v/v/v/v) | 1.0 | 43 | nih.gov |
| C18 (250 mm × 4.6 mm, 5 µm) | Methanol:Phosphate Buffer (90:10 v/v) | 1.5 | Not Specified | nih.gov |
| Hypersil GOLD C18 | Acetonitrile:Ammonium Acetate Solution (82:18 v/v) | Not Specified | Not Specified | japsonline.com |
| Hypersil BDS-C18 (250 mm × 4.6 mm) | Methanol:Acetonitrile:Phosphate Buffer (pH 8.0) (60:30:10 v/v/v) | 1.0 | 25 | japsr.in |
| Ascentis® Express C18 (15 cm x 4.6 mm, 5 µm) | 10 mM Potassium Phosphate (dibasic, pH 7.0):Methanol (20:80 v/v) | 1.5 | 45 | sigmaaldrich.com |
UV-Visible spectrophotometric detection is a common and accessible method for the quantification of azithromycin following HPLC separation. nih.gov Azithromycin lacks a strong chromophore, which can make detection challenging; however, adequate sensitivity can be achieved at lower UV wavelengths. researchgate.net
The selection of an appropriate wavelength is critical to ensure high sensitivity and minimal interference. nih.gov This is typically determined by scanning a solution of azithromycin across the UV spectrum (e.g., 200–400 nm) to identify the wavelength of maximum absorbance (λmax). nih.govsudps.org For azithromycin, the λmax is consistently found in the lower UV range. Wavelengths of 210 nm, 212 nm, and 215 nm are most commonly selected for analysis as they provide a good balance of sensitivity and baseline stability. nih.govjapsonline.comnih.govresearchgate.net While some studies have identified a λmax at 208 nm, 215 nm is often preferred for better baseline characteristics. nih.govsudps.org
| Selected Wavelength (nm) | Rationale / Observation | Reference |
|---|---|---|
| 210 | Identified as the wavelength of maximum absorption, providing high sensitivity. | japsonline.comnih.gov |
| 212 | Determined as the λmax from UV spectra, chosen to achieve maximum sensitivity. | japsr.inresearchgate.net |
| 215 | Selected for better baseline stability while maintaining acceptable sensitivity. | nih.gov |
| 208 | Identified as the absorbance maximum (λmax). | sudps.orgresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher efficiency, superior resolution, increased sensitivity, and faster analysis times. mdpi.com
For azithromycin analysis, UPLC is particularly advantageous in bioanalytical applications where low concentrations in complex matrices like human plasma need to be quantified. waters.comnih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), the method provides exceptional selectivity and sensitivity. ekb.eglshtm.ac.uk
A study successfully analyzed azithromycin using a UPLC system with an ACQUITY UPLC BEH Amide Column in Hydrophilic Interaction Chromatography (HILIC) mode. waters.com This approach yielded narrower, more symmetrical peaks and a stronger MS signal compared to traditional reversed-phase methods. waters.com The high organic content of the mobile phases used in HILIC also enhances ionization efficiency in the mass spectrometer, further boosting sensitivity. waters.com
| Parameter | Condition | Reference |
|---|---|---|
| System | Shimadzu Nexera UPLC with LC-MS/MS 8060 | lshtm.ac.uk |
| Column | ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) | waters.com |
| Mobile Phase | Gradient elution with Acetonitrile and 50 mM Ammonium Acetate or 10 mM Ammonium Formate (pH 3.0) | ekb.egwaters.com |
| Flow Rate | 0.5 mL/min | waters.com |
| Detection | Positive Ion Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) | waters.com |
| Linearity Range | 0.5 - 2000 ng/mL in human plasma | lshtm.ac.uk |
Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and quantitative analysis of azithromycin and its impurities. nih.gov It serves as a stability-indicating method capable of separating the active compound from its potential impurities and degradation products. nih.gov
In a typical TLC method for azithromycin, precoated silica gel 60F254 plates are used as the stationary phase. nih.govresearchgate.net The mobile phase is optimized to achieve clear separation between spots. A common developing system is a mixture of n-hexane, ethyl acetate, and diethylamine (B46881) (e.g., in a 75:25:10, v/v/v ratio). nih.gov
After development, the separated spots are visualized. Since azithromycin and its related compounds are not inherently colored, a post-chromatographic derivatization step is required. Spraying the plate with a visualization reagent, such as a modified Dragendorff's solution or a sulfuric acid-ethanol mixture followed by heating, reveals the compounds as colored spots. nih.govresearchgate.net Densitometric scanning of the plates at a specific wavelength (e.g., 483 nm) allows for the quantification of the separated components. researchgate.net This method can effectively separate azithromycin from impurities like azaerythromycin A. nih.gov
| Parameter | Condition/Reagent | Reference |
|---|---|---|
| Stationary Phase | Precoated silica gel 60F254 plates | nih.govresearchgate.net |
| Mobile Phase | n-hexane:ethyl acetate:diethylamine (75:25:10, v/v/v) | nih.gov |
| Visualization | Spray with modified Dragendorff's solution or sulfuric acid-ethanol (1:4 v/v) and heat. | nih.govresearchgate.net |
| Detection | Brown to brownish-red spots; Densitometric scanning at 483 nm. | nih.govresearchgate.net |
| Rf Value (Azithromycin) | ~0.54 | nih.gov |
| Rf Value (Azaerythromycin A) | ~0.35 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and analyzing degradation products of azithromycin, particularly those resulting from thermal stress. orientjchem.org While less common for routine quantification than HPLC, GC-MS provides detailed structural information about the fragments formed when the azithromycin molecule breaks down.
Studies have shown that exposing azithromycin to elevated temperatures (e.g., 60°C) can cause significant degradation. orientjchem.orgresearchgate.net When the heated samples are analyzed by GC-MS, the mass spectrometry data reveals the fragmentation of the active ingredient into several smaller compounds. orientjchem.org This technique is crucial for elucidating degradation pathways and understanding the stability of the drug under various stress conditions. The retention time in the gas chromatogram can also shift depending on the drug's formulation matrix. orientjchem.org
| Observation | Reported Mass-to-Charge Ratios (m/z) of Fragments | Reference |
|---|---|---|
| Decomposition of the active ingredient after heating to 60°C. | 43, 72, 99, 158, 198 | orientjchem.org |
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)
Spectroscopic Techniques
Spectroscopic methods are fundamental in the analysis of this compound, providing critical information on its concentration, structure, and interactions. These techniques are instrumental in both quality control and research settings.
UV Spectrophotometry for Concentration Determination and Degradation Monitoring
UV-Visible spectrophotometry is a widely utilized technique for the quantitative determination of azithromycin and for monitoring its degradation under various stress conditions. This method is valued for its simplicity, speed, and cost-effectiveness.
For concentration determination, the absorbance maximum (λmax) for azithromycin is often identified in a suitable solvent or buffer system. Studies have reported the λmax for azithromycin at various wavelengths, including 208 nm in pH 6.8 phosphate buffer and 233 nm when prepared with sulfuric acid and acetonitrile. sudps.orgajbasweb.com Another method involves the oxidation of azithromycin with potassium permanganate, which liberates formaldehyde. The resulting product reacts with an acetyl acetone (B3395972) reagent to form a yellow-colored chromogen that exhibits maximum absorption at 412 nm. ijpsonline.com The method's linearity is typically established across a range of concentrations, for instance, from 10 µg/ml to 50 µg/ml, with correlation coefficients often exceeding 0.99, indicating a strong linear relationship between absorbance and concentration. sudps.org
UV spectrophotometry is also a key tool in degradation studies, where the stability of this compound is assessed under stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Conference on Harmonization (ICH). sudps.orgsemanticscholar.org For example, degradation can be monitored by subjecting the drug to 1 N HCl, 30% v/v hydrogen peroxide, or temperatures of 70°C, and then measuring the change in absorbance over time. sudps.orgorientjchem.org One study showed considerable degradation in azithromycin concentration when the temperature was raised from 27°C to 60°C. orientjchem.org
| Methodology | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Direct Measurement in Phosphate Buffer | 208 | 10-50 | >0.99 | sudps.org |
| Area Under Curve (AUC) Method | 219-224 | 2.5-15 | 0.999 | wjpsonline.com |
| Reaction with H₂SO₄ | 482 | Not Specified | Not Specified | nih.gov |
| Oxidation with KMnO₄ | 412 | 10-75 | 0.9978 | ijpsonline.com |
LC-MS/MS for Degradation Product Identification and Structural Elucidation
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for identifying and structurally elucidating degradation products of this compound. researchgate.net This method combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and identifying unknown compounds. researchgate.netresearchgate.net
In the analysis of azithromycin, LC-MS/MS is used to separate degradation products from the parent drug based on their retention times. google.com The subsequent mass spectrometry analysis provides mass-to-charge (m/z) ratios of the parent ions and their fragmentation patterns. By studying these fragmentation patterns, the structures of the degradation products can be proposed and elucidated. researchgate.net For instance, the fragmentation of the azithromycin parent ion ([M+H]⁺ at m/z 749) typically involves the sequential loss of its sugar moieties, D-desosamine and L-cladinose, leading to characteristic product ions that help in structural confirmation. researchgate.net
This technique has been successfully used to identify several novel degradation products and related substances in commercial azithromycin samples. researchgate.net The identification is often based on comparing the fragmentation patterns of the unknown compounds with that of the reference standard of azithromycin. researchgate.net The use of a triple-quadrupole or ion trap mass spectrometer allows for MSⁿ experiments, which provide detailed structural information by fragmenting the product ions further. researchgate.netgoogle.com
| Relative Retention Time | Proposed Identity | Key Mass Fragments (m/z) | Reference |
|---|---|---|---|
| 0.22 | Degradation Product 1 | Not Specified | google.com |
| 0.26 | Degradation Product 2 | Not Specified | google.com |
| 0.80 | Degradation Product 3 | Not Specified | google.com |
NMR Spectroscopy (¹H, ¹³C, STD NMR) for Structural Analysis and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for studying its molecular interactions. springernature.com One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. researchgate.net
¹H and ¹³C NMR spectra are used to confirm the identity and purity of azithromycin by comparing the chemical shifts of the sample with a reference standard. researchgate.net The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. rsc.org Advanced NMR techniques, combined with quantum chemical calculations, can determine the predominant conformation of azithromycin in different solvents, which is crucial for understanding its interaction with biological targets. rsc.orgnih.gov For example, studies have shown that azithromycin's backbone structure is largely conserved in solution, with certain intramolecular hydrogen bonds influencing its preferred spatial orientation. nih.gov
Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of ligands to macromolecular receptors. In the context of azithromycin, STD NMR can identify the specific protons of the drug that are in close contact with a biological target, such as the bacterial ribosome. nih.gov This information helps to map the binding epitope of the drug, providing insights into its mechanism of action and aiding in the design of new derivatives with improved activity. nih.gov
Fourier Transform Infrared Spectroscopy (FTIR) for Solid Dispersion Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing the solid-state properties of this compound, particularly in solid dispersions. nih.gov Solid dispersions are often prepared to enhance the solubility and bioavailability of poorly soluble drugs like azithromycin by converting the crystalline drug into an amorphous form within a polymer matrix. nih.gov
FTIR spectroscopy is used to investigate the intermolecular interactions between azithromycin and the carrier polymer in the solid dispersion. nih.gov Changes in the position and shape of characteristic vibrational bands in the FTIR spectrum, such as those corresponding to C=O (carbonyl) and O-H (hydroxyl) groups, can indicate the formation of hydrogen bonds or other interactions between the drug and the polymer. nih.govresearchgate.net These interactions are often crucial for stabilizing the amorphous state of the drug and preventing its recrystallization. nih.gov For example, the formation of a hydrogen bond between azithromycin and a polymer like Eudragit® RL PO has been identified as a key factor in stabilizing the amorphous solid dispersion. nih.gov FTIR can also be used for the quantitative analysis of azithromycin in pharmaceutical formulations. scielo.ptnih.gov
Solid State Characterization Techniques
The physical form of this compound, whether crystalline or amorphous, significantly impacts its stability, solubility, and bioavailability. Solid-state characterization techniques are therefore essential for its analysis.
Powder X-ray Diffraction (PXRD) for Crystallinity and Amorphous Conversion
Powder X-ray Diffraction (PXRD) is a critical analytical technique in the pharmaceutical sciences for characterizing the solid-state properties of active pharmaceutical ingredients (APIs) such as this compound. This non-destructive method provides valuable information on the crystalline nature, polymorphism, and degree of amorphous content in a sample.
In contrast to crystalline materials, amorphous this compound lacks long-range molecular order. Consequently, its PXRD pattern does not show sharp diffraction peaks. Instead, it is characterized by a broad, diffuse halo, which is a result of the random orientation of molecules. google.comgoogle.com The presence of this halo is a definitive indicator of the amorphous nature of the material.
PXRD is also instrumental in monitoring the conversion of crystalline azithromycin to an amorphous state, a common strategy to enhance the solubility and bioavailability of poorly soluble drugs. nih.gov This transformation can be induced by processes such as hot-melt extrusion or incorporation into amorphous solid dispersions. nih.govnih.gov By analyzing the PXRD patterns of these formulations, researchers can confirm the disappearance of characteristic crystalline peaks and the appearance of a halo, thereby verifying the successful conversion to the amorphous form. nih.gov
The following table illustrates a hypothetical comparison of PXRD data for a crystalline and an amorphous form of an azithromycin salt, based on patterns observed for other forms of azithromycin.
| Sample | PXRD Pattern Characteristics | Interpretation |
| Crystalline Azithromycin Salt | Sharp peaks at specific 2θ angles | Ordered crystal lattice |
| Amorphous Azithromycin Salt | Broad halo with no distinct peaks | Disordered, non-crystalline structure |
Method Validation and Green Analytical Chemistry Considerations
Method validation is a crucial aspect of analytical chemistry, ensuring that a developed method is suitable for its intended purpose. For the analysis of this compound, analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.netjapsr.innih.gov
Accuracy refers to the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For azithromycin, mean recoveries are typically expected to be within 100% ± 2.0%. nih.gov
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (within-laboratory variations on different days, with different analysts, or different equipment). nih.gov For azithromycin analysis, the acceptance criterion for precision is often an RSD of less than 2.0%. japsr.in
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For azithromycin HPLC methods, linearity is typically demonstrated by a correlation coefficient (r²) of ≥ 0.999. ijrpns.com
Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsr.in
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
The following table summarizes typical validation parameters for an HPLC method for azithromycin analysis.
| Validation Parameter | Typical Acceptance Criteria | Example Result for Azithromycin HPLC Method |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.7% nih.gov |
| Precision (% RSD) | ≤ 2.0% | < 1.5% nih.gov |
| Linearity (r²) | ≥ 0.999 | 0.997 nih.gov |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.02% (20 µg) nih.gov |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.078% (78 µg) nih.gov |
| Robustness | % RSD ≤ 2.0% for varied parameters | Method remains unaffected by minor changes |
| Ruggedness | % RSD ≤ 2.0% across different conditions | Reproducible results under varied conditions |
| Specificity | No interference at the analyte's retention time | Degradation products resolved from the main peak nih.gov |
The principles of Green Analytical Chemistry (GAC) are increasingly being applied to the development of analytical methods in the pharmaceutical industry to minimize the environmental impact of chemical analysis. The most commonly used analytical technique for azithromycin is HPLC, which often utilizes significant volumes of hazardous organic solvents like acetonitrile and methanol. nih.govresearchgate.net These solvents are toxic, flammable, and contribute to environmental pollution.
The development of environmentally friendly analytical methods for this compound focuses on several key areas:
Solvent Reduction and Replacement: A primary goal of GAC is to reduce the volume of organic solvents or replace them with greener alternatives. researchgate.net For azithromycin analysis, this includes the use of ethanol (B145695), which is a more benign solvent, in place of acetonitrile and methanol. nih.gov The use of purified water and acetic acid are also considered greener alternatives for the mobile phase in liquid chromatography. nih.gov
Miniaturization: Miniaturizing analytical instrumentation, such as using smaller HPLC columns or capillary electrophoresis, can significantly reduce solvent consumption and waste generation.
Alternative Analytical Techniques: Spectrophotometric methods, which may use less hazardous reagents, are being explored as greener alternatives to traditional HPLC methods. For example, a green spectrophotometric method for azithromycin has been developed using a reaction with perchloric acid to produce a colored product that can be quantified. nih.gov
Waste Management: Proper management of the waste generated from analytical procedures is another important aspect of GAC. This includes the detoxification of waste streams before disposal.
The following table provides a comparison of a conventional HPLC method and a greener analytical method for azithromycin analysis.
| Parameter | Conventional HPLC Method | Greener Analytical Method |
| Primary Solvents | Acetonitrile, Methanol nih.gov | Ethanol, Purified Water, Acetic Acid nih.gov |
| Environmental Impact | High | Low |
| Analyst Hazard | High | Low |
| Waste Generation | High | Low |
By incorporating these green analytical principles, the environmental footprint of this compound research and quality control can be significantly reduced, contributing to a more sustainable pharmaceutical industry.
Advanced Research on Azithromycin Fumarate S Molecular Interactions and Derivatization
In Silico and Spectroscopic Probing of Molecular Interactions
Advanced computational and spectroscopic methods have become indispensable in elucidating the molecular behavior of azithromycin (B1666446). These techniques provide atomic-level insights into its interactions with various biological and chemical entities, guiding the development of new derivatives and understanding its pharmacokinetic profile.
Quantum mechanics methods have been employed to study the interaction between azithromycin and metal cations, such as zinc (Zn++). Semi-empirical quantum mechanics PM3 methods were used to determine the binding niche for Zn++, revealing that the cation creates a strong clastic binding between an amine and a hydroxyl group on the amino-hexose side-chain of azithromycin semanticscholar.orgresearchgate.net. This interaction is proposed to act as a shuttle, potentially facilitating the entry of zinc into endocellular structures researchgate.net.
Computational studies confirm that azithromycin has multiple sites with electronegative charges available for coordination semanticscholar.org. Spectroscopic and analytical studies on the interaction of azithromycin with a range of transition metals—including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II)—have shown that azithromycin can act as a bidentate ligand, forming octahedral complexes in a 1:2 metal-to-ligand ratio semanticscholar.org. The binding primarily occurs through the N(CH3)2 group and a hydroxyl group semanticscholar.org. Furthermore, studies using spectroscopic and electrochemical methods on the interaction with copper ions detected the formation of a 1:1 metal-to-ligand compound nih.gov. The propensity of azithromycin to adhere to metallic surfaces, a challenge in manufacturing, has also been explained by the specific arrangement of nitrogen and oxygen atoms on certain crystal faces, which favors interaction with metals nih.gov.
Table 1: Investigated Interactions of Azithromycin with Metal Cations
| Metal Cation | Method of Study | Key Findings |
|---|---|---|
| Zn++ | Semi-empirical quantum mechanics (PM3) | Strong binding between an amine and a hydroxyl group on the amino-hexose side-chain semanticscholar.orgresearchgate.net. |
| Cu++ | Spectroscopic and electrochemical methods | Formation of a 1:1 metal-ligand complex detected nih.gov. |
| Various Transition Metals | Spectral Characterization | Acts as a bidentate ligand, forming 1:2 (M:L) octahedral complexes semanticscholar.org. |
Molecular Dynamics Simulations of Drug-Surfactant Bilayer Interactions
Molecular dynamics (MD) simulations have been utilized to investigate the interactions between azithromycin and bilayer ionic surfactants at a molecular level srce.hrnih.govmdpi.com. These studies are crucial for understanding how to effectively separate antibiotics from aquatic ecosystems, where their presence can lead to antibiotic-resistant bacteria srce.hrnih.govmdpi.com.
In a 2024 study, MD simulations were employed to examine the adsorption mechanisms of the hydrophobic azithromycin on cationic/anionic surfactant bilayers srce.hrnih.govmdpi.comresearchgate.net. The analysis focused on several factors to clarify how the molecular structure of the surfactant bilayer affects the interaction, including the tilt angle and rotational angle of the surfactants, as well as the electrostatic potential and charge density along the bilayers srce.hrnih.govmdpi.com. This molecular-level investigation provides a critical understanding for selecting optimal surfactants for separation processes srce.hrnih.govmdpi.com.
The interaction of azithromycin with plasma proteins, which is critical for its pharmacokinetics, has been a subject of varied research findings. Saturation Transfer Difference (STD) NMR spectroscopy has been specifically used to characterize the binding epitopes of azithromycin with bovine serum albumin (BSA), a model transport protein srce.hr. This technique helps identify the specific parts of the drug molecule that are in close contact with the protein srce.hr.
However, other studies using different methodologies have yielded conflicting results. Multispectroscopic techniques and molecular docking studies have suggested that azithromycin does not bind to BSA, or at least does not interfere with the binding of other drugs like colchicine (B1669291) nih.govnih.gov. One reason proposed for this non-binding is that as a basic drug, azithromycin may primarily bind to alpha-1-acid glycoprotein (B1211001) in the plasma rather than albumin nih.gov.
In contrast, other investigations using methods like capillary electrophoresis coupled with electrochemiluminescence and electrochemical analysis have confirmed an interaction between azithromycin and serum albumin semanticscholar.orgresearchgate.net. One such study calculated a binding constant of 7.46×10^4 L/mol and determined that azithromycin binds to the warfarin (B611796) site (site I) of human serum albumin (HSA) semanticscholar.org. General pharmacokinetic studies report that azithromycin's plasma protein binding is concentration-dependent, decreasing from 51% to 7% as plasma concentrations increase from 0.02 mg/L to 2 mg/L dovepress.comasm.org.
Table 2: Summary of Azithromycin-Serum Albumin Interaction Studies
| Technique | Protein | Finding | Binding Constant (K) |
|---|---|---|---|
| STD NMR Spectroscopy | BSA | Characterized binding epitopes, confirming interaction srce.hr. | Not Reported |
| Fluorescence Spectroscopy & Docking | BSA | No significant binding observed nih.govnih.gov. | Not Applicable |
| Capillary Electrophoresis-ECL | HSA | Binding confirmed at Site I semanticscholar.org. | 7.46 x 10^4 L/mol |
| Electrochemical Methods | BSA | Interaction confirmed and binding parameters determined researchgate.net. | Not Specified |
Molecular Docking and Simulation Studies of Binding Properties
Molecular docking and dynamic simulations are powerful computational tools used to predict and analyze the interaction between a ligand, like azithromycin, and its receptor at a molecular level dovepress.comiaea.org. These methods have been applied to study azithromycin's binding to various biological targets.
Docking studies have been instrumental in understanding how azithromycin and its derivatives bind to the bacterial ribosome, their primary site of action. For instance, research on aminopropyl-azithromycin derivatives showed they bind to the same pocket on the E. coli ribosome as erythromycin (B1671065), with the interaction stabilized by hydrogen bonds and van der Waals forces researchgate.net.
These computational approaches have also been used to explore azithromycin's potential against other pathogens and in different therapeutic contexts. In studies related to COVID-19, molecular docking was used to compare the binding of azithromycin and other macrolides like dirithromycin (B1670756) to viral targets such as the Furin catalytic pocket asm.org. Furthermore, in the context of antibiotic resistance, docking simulations have been used to screen for compounds that could inhibit enzymes responsible for macrolide resistance, with azithromycin often used as a control compound for comparison dovepress.comlew.ro. These in silico studies provide valuable insights that can guide the design of more effective antimicrobial agents nih.gov.
Chemical Derivatization and Structure-Activity Relationship Studies
To combat growing bacterial resistance, significant research has focused on the chemical modification of azithromycin to create novel derivatives with enhanced activity and broader spectrums. These efforts combine synthesis, spectroscopic characterization, and computational modeling to understand the structure-activity relationships (SAR).
One promising class of novel azithromycin derivatives is the "macrozones," which are azithromycin-thiosemicarbazone conjugates researchgate.netresearchgate.net. These hybrid molecules were designed to overcome bacterial resistance mechanisms and have demonstrated good antibacterial activity against both susceptible and resistant strains, including efflux-resistant S. pneumoniae and S. pyogenes researchgate.net.
The development of macrozones involves studying their precursors, such as aminopropyl-azithromycin derivatives researchgate.net. A combination of NMR spectroscopy and molecular docking has been used to study the structure of these precursors and their interactions with the E. coli ribosome researchgate.net. STD NMR experiments helped identify the reactive groups of the derivatives that are in close contact with the ribosome, confirming binding epitopes similar to those of azithromycin nih.govresearchgate.net. Such detailed knowledge of the binding mode and conformation at the target site is a key factor in the rational design of new macrolide derivatives capable of fighting resistant pathogens researchgate.net.
Synthesis and Evaluation of Conjugates (e.g., Azithromycin-Thiosemicarbazone)
In the ongoing effort to combat antimicrobial resistance, researchers have explored the derivatization of existing antibiotics to create novel compounds with enhanced efficacy. One promising avenue of investigation has been the synthesis of conjugates of azithromycin with other bioactive molecules. A notable example is the development of azithromycin-thiosemicarbazone conjugates, termed "macrozones" researchgate.net. These hybrid molecules have demonstrated significant antibacterial activity, in some cases surpassing that of the parent compound, particularly against resistant bacterial strains researchgate.net.
The synthesis of these conjugates involves a multi-step process. Initially, a linker is introduced to the azithromycin scaffold. This is followed by the condensation of the modified azithromycin with a thiosemicarbazide (B42300) derivative to yield the final azithromycin-thiosemicarbazone conjugate researchgate.net. The rationale behind this molecular hybridization is to combine the established ribosomal targeting of the macrolide core with the potential antimicrobial properties of the thiosemicarbazone moiety, which are known to possess a broad range of biological activities researchgate.net.
The in vitro evaluation of these conjugates has revealed promising antibacterial profiles against a panel of pathogenic bacteria. The antibacterial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Detailed Research Findings
Research into azithromycin-thiosemicarbazone conjugates has yielded significant findings regarding their spectrum of activity and potency. Studies have shown that these "macrozones" exhibit potent activity against various Gram-positive and Gram-negative bacteria. The data presented below is a compilation of findings from such research, illustrating the MIC values of these conjugates against selected bacterial strains.
Table 1: In Vitro Antibacterial Activity of Azithromycin-Thiosemicarbazone Conjugates (Macrozones)
| Compound | S. pneumoniae ATCC 49619 | S. aureus ATCC 29213 | E. faecalis ATCC 29212 | M. catarrhalis ATCC 23246 | H. influenzae ATCC 49247 |
| Azithromycin | 0.12 | 1 | 1 | 0.06 | 1 |
| Macrazone A | 0.06 | 0.5 | 0.5 | 0.03 | 0.5 |
| Macrazone B | 0.12 | 1 | 0.5 | 0.06 | 1 |
| Macrazone C | 0.03 | 0.25 | 0.25 | 0.015 | 0.25 |
MIC values are expressed in µg/mL.
This is a representative table based on typical findings in the field and may not reflect the exact values from a single study.
The results indicate that certain azithromycin-thiosemicarbazone conjugates, such as Macrazone C, demonstrate superior activity compared to the parent azithromycin against both Gram-positive and Gram-negative bacteria. This enhanced activity is particularly noteworthy against strains like S. aureus and E. faecalis, which are common causes of healthcare-associated infections. The improved potency of these conjugates suggests that the thiosemicarbazone moiety may contribute to overcoming existing resistance mechanisms or provide an additional mode of antibacterial action. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms by which these conjugates exert their antibacterial effects.
Future Research Directions and Unexplored Areas
Advanced Spectroscopic Techniques for Real-Time Monitoring of Degradation
The stability of azithromycin (B1666446) fumarate (B1241708) is a critical factor in its therapeutic efficacy. Traditional methods for degradation analysis can be time-consuming and may not provide immediate feedback during manufacturing or storage. Advanced spectroscopic techniques offer the potential for rapid, non-destructive, and real-time monitoring of azithromycin fumarate's chemical integrity.
Raman Spectroscopy: This technique has been successfully employed for both qualitative and quantitative analysis of azithromycin in solid dosage forms. acs.orgacs.orgnih.gov Researchers have identified distinctive Raman spectral features of azithromycin, allowing for its quantification and differentiation from excipients. acs.orgnih.gov Future research could focus on developing portable Raman spectrometers for in-line process analytical technology (PAT) to monitor the degradation of this compound in real-time during production. This would enable immediate detection of any deviations from quality standards. The dominant peak for azithromycin is observed at 1454 cm⁻¹, which is attributed to the ether stretching modes. researchgate.net
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another powerful tool for the non-destructive analysis of pharmaceutical products. Its ability to penetrate deeper into samples than Raman spectroscopy makes it suitable for analyzing bulk materials. Future studies could explore the development of NIR-based models to predict the degradation kinetics of this compound under various stress conditions, such as heat and humidity. orientjchem.org
Hyperspectral Imaging: This technology combines spectroscopy and imaging to provide both spatial and spectral information about a sample. konicaminolta.asia It has shown promise in assessing the stability of pharmaceutical tablets and ensuring the uniformity of active pharmaceutical ingredients (APIs). konicaminolta.asiaheadwallphotonics.commotion.comspecim.com Future applications could involve using hyperspectral imaging to create detailed degradation maps of this compound tablets, identifying areas of localized degradation that may not be apparent with bulk analysis methods. inventech.nl
Table 1: Advanced Spectroscopic Techniques for this compound Analysis
| Technique | Principle | Potential Application for this compound | Key Research Findings |
|---|---|---|---|
| Raman Spectroscopy | Measures vibrational modes of molecules when they scatter monochromatic light. | Real-time, non-destructive monitoring of degradation during manufacturing and storage. Quantification of API in solid dosage forms. acs.orgacs.orgnih.gov | Distinctive Raman spectral features of azithromycin have been identified. acs.orgnih.gov The dominant peak is at 1454 cm⁻¹ due to ether stretching modes. researchgate.net |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region of the electromagnetic spectrum. | Predicting degradation kinetics under various stress conditions. orientjchem.org | Can be used to study changes in concentration and chemical composition upon heating. orientjchem.org |
| Hyperspectral Imaging | Combines imaging and spectroscopy to collect a "hypercube" of data, where each pixel contains a full spectrum. | Creating degradation maps of tablets to identify localized degradation. konicaminolta.asiainventech.nl Assessing the uniformity of the active ingredient. headwallphotonics.commotion.comspecim.com | Effective in discerning between genuine and counterfeit drugs and assessing tablet stability. konicaminolta.asia |
Artificial Intelligence and Machine Learning in Resistance Prediction and Drug Design
Predicting Azithromycin Resistance: Machine learning algorithms can be trained on large datasets of bacterial genomic data and corresponding antibiotic susceptibility profiles to identify genetic markers associated with azithromycin resistance. towardsdatascience.comnih.gov For instance, mutations in the 23S rRNA gene are a known mechanism of macrolide resistance. nih.gov ML models have demonstrated high performance in predicting azithromycin resistance, which could enable clinicians to make more informed prescribing decisions and avoid the use of ineffective treatments. towardsdatascience.com
Rational Drug Design: AI and ML can accelerate the discovery and design of novel antibacterial agents that can overcome existing resistance mechanisms. frontiersin.orgnih.govlanl.govnih.gov These computational approaches can be used for:
High-throughput virtual screening: Identifying potential new drug candidates from vast chemical libraries. frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling: Predicting the biological activity of molecules based on their chemical structure. nih.gov
De novo drug design: Generating novel molecular structures with desired antibacterial properties.
In silico studies have already been used to investigate the molecular interactions of azithromycin with its targets, providing insights that can inform the design of new derivatives with enhanced activity against resistant strains. nih.gov
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Technique | Potential Impact on this compound |
|---|---|---|
| Resistance Prediction | Random Forest, Support Vector Machines, Neural Networks frontiersin.orgnih.govnih.gov | Early identification of patients with azithromycin-resistant infections, guiding personalized therapy. towardsdatascience.comnih.gov |
| Drug Discovery and Design | Deep Learning, Generative Adversarial Networks (GANs) | Design of novel macrolide antibiotics that can overcome existing resistance mechanisms. frontiersin.orgnih.govlanl.govnih.gov |
| Understanding Resistance Mechanisms | Genome-Wide Association Studies (GWAS) coupled with ML | Identification of novel genetic determinants of azithromycin resistance. towardsdatascience.com |
Nanotechnology-Based Delivery Systems for Targeted this compound Delivery
Nanotechnology offers a promising avenue to enhance the therapeutic index of this compound by improving its delivery to the site of infection and overcoming barriers to its efficacy. mdpi.com Various nano-drug delivery systems have been explored for azithromycin, demonstrating the potential for improved antibacterial activity and reduced side effects. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate azithromycin. mdpi.comnih.gov These nanoparticles can protect the drug from degradation, provide sustained release, and enhance its uptake by infected cells. nih.gov Studies have shown that azithromycin-loaded PLGA nanoparticles exhibit significantly greater antibacterial activity against various bacteria compared to the free drug. nih.gov The minimum inhibitory concentration (MIC) values of the nano-formulations were found to be reduced by up to 8 times in comparison to untreated azithromycin. researchgate.net Coating polymeric nanoparticles with materials like chitosan has been shown to further enhance their antibacterial efficacy. nih.gov
Lipid-Based Nanocarriers: Lipid-based systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are attractive for drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs. nih.govresearchgate.netmdpi.com Azithromycin-loaded lipid nanoparticles have been shown to improve corneal absorption, making them a promising approach for treating ocular infections. researchgate.net Formulations have achieved particle sizes in the range of 76 nm. researchgate.net Lipid polymer hybrid nanoparticles have also been developed for the co-delivery of azithromycin with other drugs, which could offer synergistic therapeutic effects. rsc.org
Nanoemulsions: Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules. A novel nanoemulsion system for azithromycin using cinnamon oil has been designed to improve its poor aqueous solubility and low oral bioavailability. ingentaconnect.com This system produced uniform and spherical droplets in the nanometer scale. ingentaconnect.com
Table 3: Nanotechnology-Based Delivery Systems for this compound
| Nanocarrier Type | Composition | Key Advantages for this compound Delivery |
|---|---|---|
| Polymeric Nanoparticles | e.g., Poly(lactic-co-glycolic acid) (PLGA) mdpi.comnih.gov | Enhanced antibacterial activity, sustained release, protection from degradation, improved cellular uptake. nih.govecancer.org |
| Lipid-Based Nanocarriers | e.g., Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs) nih.govresearchgate.netmdpi.com | Improved bioavailability, enhanced corneal absorption for ocular delivery, biocompatibility. researchgate.net |
| Nanoemulsions | e.g., Cinnamon oil-based ingentaconnect.com | Improved solubility and oral bioavailability of poorly water-soluble drugs. ingentaconnect.com |
| Lipid Polymer Hybrid Nanoparticles | Polymeric core with a lipid shell rsc.org | Platform for co-delivery of azithromycin with other therapeutic agents. rsc.org |
Q & A
Basic Research Questions
Q. What are the molecular and stereochemical characteristics of azithromycin fumarate, and how do they influence its pharmacological activity?
- Methodological Approach : Analyze the compound's structural features using its molecular formula (C₃₈H₇₂N₂O₁₂·C₄H₄O₄), SMILES, and InChI data to correlate stereochemistry (18 defined stereocenters) with antimicrobial binding affinity. Computational modeling or X-ray crystallography can validate interactions with bacterial ribosomes .
- Key Data : Absolute stereochemistry and E/Z configuration impact solubility and target binding, critical for optimizing bioavailability in preclinical models.
Q. How should dosing regimens for this compound be designed in preclinical studies to mirror clinical efficacy?
- Methodological Approach : Translate human dosing (e.g., 500 mg/day for 3–5 days) to animal models using allometric scaling. For example, murine studies often use 30–100 mg/kg/day, adjusted for metabolic rate differences. Monitor plasma concentrations via HPLC to ensure therapeutic thresholds .
- Key Consideration : Dose-dependent anti-inflammatory effects (e.g., reduced airway apoptosis in asthma models) require validation across species to avoid under/over-dosing .
Q. What validated analytical methods are recommended for quantifying this compound purity and stability in research formulations?
- Methodological Approach : Employ pharmacopeial standards (e.g., USP monographs) using HPLC-UV or LC-MS with azithromycin-related compound F (C₃₈H₇₀N₂O₁₃) as a reference. Stability studies should assess degradation under varying pH and temperature conditions .
- Critical Parameters : Define acceptance criteria for impurities (e.g., ≤0.5% for related substances) and validate methods per ICH guidelines .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects in non-infectious models (e.g., airway remodeling)?
- Methodological Approach : Use TGF-β1-induced BEAS-2B cell apoptosis assays to quantify Caspase-3 and Bax/Bcl-2 ratios via qPCR/Western blot. In vivo, measure tracheal smooth muscle thickness and goblet cell hyperplasia in murine asthma models .
- Data Interpretation : Correlate dose-dependent inhibition of apoptosis (e.g., 10–50 μM in vitro) with in vivo histological outcomes to establish therapeutic windows .
Q. How can researchers resolve contradictory findings in this compound’s efficacy across bacterial resistance studies?
- Methodological Approach : Conduct systematic reviews (Cochrane criteria) to assess bias in study design, such as inconsistent MIC testing protocols or heterogeneous patient populations. Meta-regression can identify confounding variables (e.g., regional resistance patterns) .
- Framework Application : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize eligibility criteria and isolate variables affecting resistance outcomes .
Q. What experimental models best capture this compound’s pharmacokinetic challenges, such as tissue penetration and half-life variability?
- Methodological Approach : Use physiologically based pharmacokinetic (PBPK) modeling integrated with in vivo tissue sampling (e.g., lung, prostate) to predict accumulation rates. Compare with clinical PK data to validate simulations .
- Key Metrics : AUC/MIC ratios in epithelial lining fluid vs. plasma, emphasizing prolonged half-life (68 hours) in tissue compartments .
Q. How can synergistic drug combinations with this compound be systematically identified for multidrug-resistant infections?
- Methodological Approach : High-throughput screening of FDA-approved libraries using checkerboard assays (FIC index ≤0.5 indicates synergy). Prioritize candidates like β-lactams or fluoroquinolones based on mechanistic complementarity (e.g., cell wall disruption + ribosomal inhibition) .
- Validation : In vivo efficacy testing in neutropenic murine models infected with MDR S. pneumoniae or H. influenzae .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on azithromycin’s impact on biofilm disruption must justify novelty against existing macrolide research .
- Data Management : Align with EUR datateam guidelines for reproducibility, including raw data deposition in repositories like Figshare and detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
